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  • Product: 5-Nitroisoxazole-3-carboxylic acid
  • CAS: 1368191-38-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 5-Nitroisoxazole-3-carboxylic acid

Title: Physicochemical Properties and Synthetic Utility of 5-Nitroisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide Executive Summary 5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Properties and Synthetic Utility of 5-Nitroisoxazole-3-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) is a highly versatile, electron-deficient heterocyclic building block. Characterized by a strongly electron-withdrawing nitro group at the C5 position and a carboxylic acid handle at the C3 position, this scaffold is a linchpin in modern medicinal chemistry. It serves as a critical precursor for synthesizing 5-aminoisoxazole derivatives and 5-substituted isoxazoles, which are highly sought after in the development of AMPA receptor modulators and xanthine oxidase inhibitors[1],[2].

Molecular Architecture and Physicochemical Profile

The physicochemical properties of 5-Nitroisoxazole-3-carboxylic acid dictate its reactivity and handling. The presence of the 5-nitro group significantly depletes the electron density of the isoxazole π-system, rendering the C5 position highly electrophilic[3]. Furthermore, the electron-withdrawing nature of the isoxazole ring and the nitro group lowers the pKa of the C3-carboxylic acid, making it more acidic than typical aliphatic or simple aromatic carboxylic acids[4].

PropertyValue
IUPAC Name 5-Nitro-1,2-oxazole-3-carboxylic acid
CAS Registry Number 1368191-38-1
Molecular Formula C4H2N2O5[5]
Molecular Weight 158.07 g/mol [5]
Predicted pKa (COOH) ~1.5 - 2.5 (Highly acidic due to EWG effects)[4]
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 6 (Nitro oxygens, Carboxylic oxygens, Ring N and O)

Reactivity Profile and Mechanistic Pathways

As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity of this scaffold. The compound exhibits three primary vectors for functionalization:

  • Nucleophilic Aromatic Substitution (SNAr) at C5: Unsubstituted isoxazoles are generally resistant to SNAr. However, the 5-nitro group acts as a powerful activating group. Nucleophiles (amines, thiols, alkoxides) can attack the C5 position, forming a Meisenheimer-type intermediate, followed by the expulsion of the nitrite anion (NO2-). This provides a transition-metal-free route to 5-substituted isoxazole-3-carboxylic acids ()[3].

  • Chemoselective Nitro Reduction: The reduction of the 5-nitro group to a 5-amino group is a critical transformation. Mechanistic Causality: Standard catalytic hydrogenation (e.g., Pd/C with H2) is notoriously problematic for isoxazoles because it frequently results in the hydrogenolysis (cleavage) of the sensitive N-O ring bond. To preserve the heterocyclic core, mild, chemoselective single-electron transfer reducing agents such as sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2) must be employed ()[6].

  • Carboxylic Acid Functionalization: The C3-carboxylic acid readily undergoes standard peptide coupling to form amides, providing an extension point for drug discovery libraries.

Experimental Workflows (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step analytically.

Protocol 1: Synthesis of 5-Nitroisoxazole-3-carboxamides via Amide Coupling

  • Objective: Functionalize the C3 position while leaving the 5-nitro group intact.

  • Reagents: 5-Nitroisoxazole-3-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

  • Procedure:

    • Dissolve 5-Nitroisoxazole-3-carboxylic acid and the amine in anhydrous DMF at 0 °C under an inert atmosphere (N2/Ar).

    • Add DIPEA, followed by the portion-wise addition of HATU. Causality: HATU is selected over DCC/HOBt to maximize the coupling efficiency of the slightly deactivated carboxylic acid and to prevent epimerization if chiral amines are used. DIPEA serves as a non-nucleophilic base to deprotonate the acid and amine salt without participating in the reaction.

    • Warm the reaction to room temperature and stir for 2-4 hours.

    • Quench with saturated aqueous NaHCO3 and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, then dry over Na2SO4.

  • Self-Validation: Monitor via LC-MS. The product will exhibit a distinct[M+H]+ peak corresponding to the amide, and the highly polar starting acid peak will disappear. TLC (UV 254 nm) will show a new, less polar spot.

Protocol 2: Chemoselective Nitro Reduction to 5-Aminoisoxazole-3-carboxamides

  • Objective: Reduce the C5-nitro group to an amine without cleaving the isoxazole N-O bond[6].

  • Reagents: 5-Nitroisoxazole-3-carboxamide (1.0 eq), Na2S2O4 (Sodium dithionite, 5.0-6.0 eq), THF/H2O (1:1 v/v).

  • Procedure:

    • Dissolve the 5-nitroisoxazole intermediate in a 1:1 mixture of THF and H2O.

    • Add Na2S2O4 portion-wise at room temperature.

    • Heat the mixture to 90 °C for 1-2 hours. Causality: The aqueous-organic biphasic system ensures the solubility of both the organic substrate (in THF) and the inorganic reducing agent (in H2O). Heating accelerates the electron transfer process.

    • Cool to room temperature, concentrate in vacuo to remove THF, and extract the aqueous residue with EtOAc.

  • Self-Validation: Monitor via LC-MS. A successful reduction is indicated by a mass shift of -30 Da (loss of two oxygens, gain of two protons). On TLC, the new 5-amino product will be ninhydrin-positive (staining purple/red), confirming the presence of a primary amine.

Mechanistic Visualization

G A 5-Nitroisoxazole-3-carboxylic acid (Starting Material) B Amide Coupling (HATU/DIPEA) A->B Amine, rt F SNAr Reaction (Nucleophile, Base) A->F Heat C 5-Nitroisoxazole-3-carboxamide (Intermediate) B->C D Nitro Reduction (Na2S2O4 or SnCl2) C->D [H] E 5-Aminoisoxazole-3-carboxamide (Target Scaffold) D->E G 5-Substituted-isoxazole-3-carboxylic acid (Alternative Scaffold) F->G

Synthetic pathways of 5-Nitroisoxazole-3-carboxylic acid via SNAr, coupling, and reduction.

Applications in Drug Development

The 5-nitroisoxazole-3-carboxylic acid scaffold is highly prized in medicinal chemistry for generating bioactive molecules:

  • AMPA Receptor Modulators: Bis(isoxazoles) derived from the reduction of 5-nitroisoxazole precursors have been identified as highly potent positive allosteric modulators (PAMs) of AMPA receptors. These bivalent ligands potentiate kainate-induced ion currents, offering significant therapeutic potential for neurodegenerative diseases and cognitive enhancement ()[2].

  • Xanthine Oxidase Inhibitors: Utilizing bioisosteric replacement strategies, researchers have synthesized N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids from this core. These compounds exhibit exceptional inhibitory activity against xanthine oxidase (with IC50 values significantly lower than standard drugs like allopurinol), making them highly promising candidates for the treatment of hyperuricemia and gout ()[1].

References

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Source: International Journal of Molecular Sciences URL: [Link]

  • Title: A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Source: Molecules URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Source: PubMed (NIH) URL: [Link]

Sources

Exploratory

Biological Activity of 5-Nitroisoxazole Pharmacophores: Mechanisms and Synthetic Workflows

The 5-Nitroisoxazole Scaffold in Modern Drug Discovery The 5-nitroisoxazole ring has emerged as a privileged pharmacophore and a highly versatile synthetic intermediate in medicinal chemistry. Characterized by its unique...

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Nitroisoxazole Scaffold in Modern Drug Discovery

The 5-nitroisoxazole ring has emerged as a privileged pharmacophore and a highly versatile synthetic intermediate in medicinal chemistry. Characterized by its unique electronic distribution, the electron-withdrawing nitro group at the 5-position highly activates the isoxazole core, enabling precise chemoselective modifications. Beyond its utility as a precursor, the intact 5-nitroisoxazole moiety and its direct derivatives—particularly 5-aminoisoxazoles—exhibit profound biological activities spanning neuropharmacology, oncology, and virology[1].

Neuropharmacological Efficacy: AMPA Receptor Modulation

One of the most significant applications of 5-nitroisoxazole derivatives is their role as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1]. AMPA receptors mediate fast synaptic transmission in the central nervous system, and their modulation is a primary target for treating cognitive and neurodegenerative disorders.

Bivalent ligands derived from 5-nitroisoxazoles, specifically bis(isoxazoles) and bis(5-aminoisoxazoles), are designed to bind at the dimeric ligand-binding domain of the GluA2 AMPA receptor[1]. Molecular dynamics simulations confirm that these molecules occupy a central subpocket at the interface between ligand-binding domains, stabilizing the active conformation of the receptor[1].

G A Bis(5-nitroisoxazole) Precursor B Chemoselective Reduction (Na2S2O4 / THF / H2O) A->B C Bis(5-aminoisoxazole) Ligand B->C D AMPA Receptor Binding (GluA2 Dimeric Domain) C->D E Positive Allosteric Modulation (Kainate Current Potentiation) D->E

Workflow of bis(5-aminoisoxazole) synthesis and AMPA receptor modulation.

Electrophysiological patch-clamp experiments on Purkinje neurons demonstrate that these bivalent ligands exhibit a bell-shaped concentration dependence, achieving massive potentiation of kainate-induced currents at ultra-low concentrations (e.g., 10⁻¹¹ M to 10⁻¹⁰ M)[1][2].

Oncological and Antiviral Pathways

Beyond neuropharmacology, the 5-nitroisoxazole core is actively investigated for its cytotoxicity against malignant cells and its ability to disrupt viral replication.

Oncology (Apoptosis Induction): Pregnanolone-isoxazole derivatives bearing a 5-nitroisoxazole moiety function as potent anti-cancer agents[3]. Mechanistic studies in MCF7 breast cancer cell lines reveal that these compounds do not merely act as generic cytotoxins; they specifically activate ERK1/2 (p44/42 MAPK) kinases[3]. This activation integrates cellular stress signals, ultimately forcing the malignant cells into programmed apoptosis without damaging healthy human cells[3].

G A Pregnanolone-5-nitroisoxazole B Tumor Cell Entry (MCF7) A->B C ERK1/2 (p44/42 MAPK) Activation B->C D Stress Signal Integration C->D E Apoptosis Induction D->E

Apoptotic signaling pathway triggered by pregnanolone-isoxazole derivatives.

Virology (Flavivirus Inhibition): Infections caused by tick-borne flaviviruses (such as TBEV) represent a severe public health threat with limited therapeutic options. Recent structural explorations have identified that 5-aminoisoxazole derivatives (reduced from 5-nitroisoxazoles) linked with an adamantane core exhibit strong antiviral activity[4]. These compounds inhibit viral replication in the low micromolar range while maintaining an excellent therapeutic index and negligible cytotoxicity[4].

Quantitative Activity Matrix

The following table synthesizes the biological efficacy of key 5-nitroisoxazole derivatives across different therapeutic domains:

Compound ClassPrimary Biological TargetMechanism of ActionOptimal Potency / Efficacy
Bis(5-aminoisoxazole) GluA2 AMPA ReceptorPositive Allosteric Modulator (PAM)+70% potentiation at 10⁻¹¹ M[1]
Bis(isoxazole) sulfide GluA2 AMPA ReceptorPositive Allosteric Modulator (PAM)+77% potentiation at 10⁻¹⁰ M[2]
Pregnanolone-5-nitroisoxazole ERK1/2 (p44/42 MAPK)Apoptosis Induction (Anticancer)Low micromolar (MCF7 cells)
Adamantyl-5-aminoisoxazole Tick-Borne Encephalitis VirusViral Replication InhibitorLow micromolar

Synthetic Methodologies & Protocol Causality

The translation of 5-nitroisoxazoles into viable drugs requires rigorous, chemoselective synthetic workflows. The experimental choices in these protocols are dictated by the unique reactivity and physical properties of the isoxazole core.

Nucleophilic Aromatic Substitution (SNAr) Functionalization

The synthesis of bis(isoxazoles) via SNAr relies on reacting 5-nitroisoxazoles with bis(nucleophiles).

Causality of Solvent Selection: Early attempts utilizing ethanol (EtOH) as a solvent resulted in moderate yields (e.g., 36%) because the high nucleophilicity of EtOH led to competitive attack on the activated isoxazole ring, generating unwanted 5-ethoxyisoxazole by-products[2]. By transitioning the reaction to tert-butanol (tert-BuOH), the steric bulk of the solvent eliminates its nucleophilicity, suppressing side reactions and driving the SNAr strictly toward the target bivalent ligand[2].

G N1 5-Nitroisoxazole + Bis(nucleophile) N2 Solvent: EtOH N1->N2 N3 Solvent: tert-BuOH N1->N3 N4 Side Reaction: 5-Ethoxyisoxazole Formation N2->N4 High Nucleophilicity N5 High Yield Bis(isoxazole) (Target PAM) N3->N5 Low Nucleophilicity

Solvent causality in SNAr reactions of 5-nitroisoxazoles.

Self-Validating Protocol: SNAr Synthesis of Bis(isoxazoles)

  • Preparation: Dissolve the 5-nitroisoxazole precursor (0.2 mmol) and the target aliphatic diamine or disulfide bis(nucleophile) (0.1 mmol) in 3.0 mL of tert-BuOH[2].

  • Activation: Add a suitable base (0.2 mmol) to deprotonate the nucleophile, initiating the SNAr cascade[2].

  • Reaction Execution: Stir the mixture at room temperature. Monitor the consumption of the nitro-precursor via TLC. The strict use of tert-BuOH ensures no solvent-adducts form during this phase[2].

  • Isolation: Quench the reaction, extract the organic layer, and purify via column chromatography to isolate the pure bivalent AMPA receptor modulator[2].

Chemoselective Reduction to 5-Aminoisoxazoles

To generate highly potent bis(5-aminoisoxazoles), the nitro groups must be reduced without cleaving the sensitive N-O bond of the isoxazole ring.

Causality of Reagent Selection: Standard reduction protocols utilizing Tin(II) chloride (SnCl₂) in EtOH fail entirely for bis(5-nitroisoxazoles) due to the extreme insolubility of the dimeric precursors in alcohols[1]. To overcome this physical barrier, a biphasic solvent system (THF/H₂O) paired with Sodium dithionite (Na₂S₂O₄) is required. THF solubilizes the organic precursor, while the aqueous phase carries the reducing agent, allowing smooth interfacial reduction[1].

Self-Validating Protocol: Chemoselective Reduction

  • Solubilization: Suspend 1,4-phenylenedi(methylene) bis(5-nitroisoxazole-3-carboxylate) (1.0 mmol) in a mixed solvent system comprising THF (8.00 mL) and H₂O (8.00 mL)[1].

  • Reagent Addition: Introduce Na₂S₂O₄ (6.0 mmol) to the biphasic mixture. This specific stoichiometric excess is necessary to fully reduce both nitro groups[1].

  • Thermal Activation: Stir the resulting mixture at 90 °C for exactly 1 hour to drive the reduction to completion[1].

  • Precipitation & Recovery: Cool the reaction vessel to room temperature. Add an additional 8.00 mL of H₂O to force the precipitation of the target bis(5-aminoisoxazole), which is then collected via vacuum filtration[1].

Sources

Foundational

5-Nitroisoxazole-3-carboxylic Acid (CAS 1368191-38-1): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary 5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) is a highly functionalized heterocyclic building block that has garnered significant attention in modern organic synthesis and medicinal chemistry[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) is a highly functionalized heterocyclic building block that has garnered significant attention in modern organic synthesis and medicinal chemistry[1]. Characterized by its electron-deficient isoxazole core, this compound serves as a versatile synthon. The unique juxtaposition of a carboxylic acid moiety at the 3-position and a strongly electron-withdrawing nitro group at the 5-position enables orthogonal reactivity[2]. This guide explores the physicochemical properties, mechanistic utility, and validated synthetic protocols for deploying 5-nitroisoxazole-3-carboxylic acid in advanced research settings.

Chemical Identity & Physicochemical Properties

The fundamental identifiers and quantitative properties of 5-Nitroisoxazole-3-carboxylic acid are summarized below[1][3][4]:

PropertyValue
Chemical Name 5-Nitroisoxazole-3-carboxylic acid
CAS Number 1368191-38-1
Molecular Formula C4H2N2O5
Molecular Weight 158.07 g/mol
SMILES String O=C(C1=NOC(=O)=C1)O
Structural Class Nitroheterocycle / Isoxazole

Mechanistic Role in Organic Synthesis

The Isoxazole Core as a Carboxylic Acid Surrogate

Nitroisoxazoles are frequently employed as vinylogous pronucleophiles[5]. In asymmetric synthesis, particularly in the allylic-allylic alkylation of , the isoxazole ring acts as a masked carboxylic acid[6]. Following nucleophilic catalysis—often mediated by dimeric cinchona alkaloids—the isoxazole ring can be selectively cleaved under reductive or hydrolytic conditions to unveil a carboxyl group[7]. This strategic unmasking provides a highly enantioselective route to complex dicarboxylic acid derivatives[6].

SNAr Reactions and Nitro Reduction

The nitro group at the 5-position highly activates the isoxazole ring toward Nucleophilic Aromatic Substitution (SNAr)[8]. This allows for the facile introduction of various O-, N-, and S-nucleophiles. Furthermore, the chemoselective reduction of the 5-nitro group yields 5-aminoisoxazoles[9]. These amino derivatives are privileged scaffolds in neuropharmacology, specifically acting as positive allosteric modulators (PAMs) of the , enhancing kainate-induced ion currents[9].

Visualizations

Synthesis A Precursor (Alkenes/Ketones) B TNM-TEA Complex (Heterocyclization) A->B NO/NO2 mediated C 5-Nitroisoxazole-3-carboxylic acid (CAS: 1368191-38-1) B->C Cyclization D Nucleophilic Catalysis (MBH Carbonates) C->D Allylic Alkylation E Reduction (Na2S2O4 / THF / H2O) C->E Nitro Reduction F Dicarboxylic Acid Derivatives D->F Ring Cleavage G 5-Aminoisoxazole Derivatives E->G Amine Formation

Fig 1: Synthetic workflow of 5-Nitroisoxazole-3-carboxylic acid and its downstream applications.

AMPA_Pathway Ligand 5-Aminoisoxazole Derivative (Positive Allosteric Modulator) Receptor AMPA Receptor (Glutamate-Gated Ion Channel) Ligand->Receptor Binds Allosteric Site Conformation Receptor Conformational Change (Delayed Desensitization) Receptor->Conformation Modulates Kinetics IonInflux Increased Na+/Ca2+ Influx Conformation->IonInflux Channel Opening Depolarization Enhanced Postsynaptic Depolarization IonInflux->Depolarization Excitatory Signal

Fig 2: Signaling pathway of 5-aminoisoxazole derivatives as AMPA receptor modulators.

Validated Experimental Protocols

Protocol 1: Synthesis of the Nitroisoxazole Core via TNM-TEA Heterocyclization
  • Objective : Construct the 5-nitroisoxazole ring from electrophilic alkene precursors[8].

  • Causality & Design : Traditional nitration of isoxazoles using HNO3/H2SO4 can lead to poor regioselectivity and degradation of sensitive functional groups[10]. Utilizing a tetranitromethane-triethylamine (TNM-TEA) complex provides a mild, controlled source of NO/NO2, facilitating a highly regioselective heterocyclization[8].

  • Steps :

    • Complex Formation : In a flame-dried flask under argon, dissolve tetranitromethane (2.5 eq) in anhydrous 1,4-dioxane. Cool to 0 °C using an ice bath. Dropwise, add triethylamine (2.0 eq). Validation: A distinct color change indicates the formation of the active TNM-TEA charge-transfer complex[9].

    • Substrate Addition : After 5 minutes of stirring, add the alkene precursor (1.0 eq) dissolved in 1,4-dioxane dropwise to maintain the thermal baseline[9].

    • Cyclization : Remove the ice bath and heat the reaction mixture to 70 °C for 2 hours. Validation: Monitor via TLC (Hexane/EtOAc) until the complete disappearance of the starting material[9].

    • Workup : Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the functionalized 5-nitroisoxazole[9].

Protocol 2: Chemoselective Reduction to 5-Aminoisoxazole-3-carboxylic Acid Derivatives
  • Objective : Reduce the 5-nitro group to a primary amine without cleaving the labile N-O bond of the isoxazole ring[2].

  • Causality & Design : Standard catalytic hydrogenation (e.g., Pd/C, H2) frequently results in the reductive cleavage of the isoxazole N-O bond. Sodium dithionite (Na2S2O4) in a biphasic aqueous/organic system provides the precise redox potential required to reduce the nitro group chemoselectively while preserving the heterocyclic core[9].

  • Steps :

    • Solvation : Dissolve the 5-nitroisoxazole-3-carboxylic acid derivative (1.0 eq) in a 1:1 mixture of THF and deionized H2O[9].

    • Reduction : Add sodium dithionite (Na2S2O4, 6.0 eq) in a single portion. The large excess drives the reaction thermodynamically while buffering against atmospheric oxidation[9].

    • Heating : Stir the mixture at 90 °C for 1 hour. Validation: The solution typically transitions from deep yellow to pale/colorless as the nitro chromophore is reduced[9].

    • Quenching & Isolation : Cool to room temperature. Adjust the pH to 7-8 using saturated aqueous NaHCO3 to neutralize acidic byproducts. Extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the 5-aminoisoxazole product[9].

References

  • Kowalczyk-Dworak, D., Kwit, M., & Albrecht, Ł. (2020). "Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives." The Journal of Organic Chemistry, 85(5), 3858-3868. Retrieved from[Link]

  • MDPI. (2021). "A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor." Molecules, 26(21), 6411. Retrieved from[Link]

Sources

Exploratory

A Technical Guide to 5-Nitroisoxazole-3-carboxylic Acid in Medicinal Chemistry

Abstract The isoxazole ring system is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds. Within this class, 5-nitroisoxazole-3-carboxylic acid and its derivatives repre...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring system is a privileged scaffold in medicinal chemistry, present in a multitude of biologically active compounds. Within this class, 5-nitroisoxazole-3-carboxylic acid and its derivatives represent a particularly versatile and reactive platform for drug discovery. The unique electronic properties conferred by the nitro group, combined with the synthetic utility of the carboxylic acid handle, make this core a powerful building block for developing novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and multifaceted roles of 5-nitroisoxazole-3-carboxylic acid in modern medicinal chemistry. We will dissect its mechanism of action across different therapeutic areas, analyze structure-activity relationships, and provide detailed experimental protocols for its synthesis and application, offering researchers and drug development professionals a comprehensive resource for leveraging this potent chemical entity.

Introduction: The 5-Nitroisoxazole-3-Carboxylic Acid Scaffold

The pursuit of novel molecular architectures with therapeutic potential is a central theme in drug discovery. Heterocyclic compounds, particularly five-membered rings like isoxazole, are cornerstones of this effort, valued for their metabolic stability and ability to engage in diverse biological interactions. The 5-nitroisoxazole-3-carboxylic acid core integrates three critical functional components:

  • The Isoxazole Ring: A stable, aromatic heterocycle that acts as a rigid scaffold, orienting substituents in a defined three-dimensional space. It is a known pharmacophore in drugs targeting a range of conditions.

  • The 5-Nitro Group: A strong electron-withdrawing group that profoundly influences the molecule's reactivity and biological activity. It serves two primary functions: as a key element for bio-reductive activation in antimicrobial agents and as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling facile diversification of the scaffold.[1][2][3]

  • The 3-Carboxylic Acid: A versatile functional handle that can be readily converted into a wide array of derivatives, such as esters and amides, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and cell permeability. It can also act as a bioisostere for other acidic groups or engage in crucial hydrogen bonding interactions with biological targets.[4][5]

This combination of features makes the 5-nitroisoxazole-3-carboxylic acid scaffold a powerful intermediate for creating libraries of compounds for screening and a valuable core for targeted drug design.

Synthesis and Chemical Reactivity

The utility of a chemical scaffold is directly linked to the accessibility and predictability of its synthesis and subsequent reactions.

Synthetic Pathways

Several robust methods exist for the synthesis of the isoxazole core. A common and effective strategy for creating 5-substituted isoxazole-3-carboxylic acids involves a multi-step sequence starting from a methyl ketone.

  • Claisen Condensation: A methyl ketone is reacted with dimethyl oxalate in the presence of a base like sodium methoxide to form a methyl 2,4-dioxo-4-substituted butanoate intermediate.

  • Cyclization with Hydroxylamine: The resulting dicarbonyl compound is then treated with hydroxylamine hydrochloride. The amine attacks the electron-deficient carbonyl carbons, leading to a cyclization and dehydration cascade that yields the stable methyl 5-substituted isoxazole-3-carboxylate.

  • Saponification: The final carboxylic acid is obtained through the hydrolysis of the methyl ester, typically using a base like lithium hydroxide (LiOH).

An alternative, powerful method involves the heterocyclization of electrophilic alkenes with a tetranitromethane-triethylamine (TNM-TEA) complex, which directly yields 3-EWG-5-nitroisoxazoles (where EWG is an electron-withdrawing group, such as a carboxylate).[1][2][3]

Key Chemical Reactivity

The primary driver of the scaffold's utility as a synthetic intermediate is the reactivity imparted by the 5-nitro group. This group strongly activates the C5 position of the isoxazole ring for Nucleophilic Aromatic Substitution (SNAr) . This allows for the displacement of the nitro group by a wide range of O, N, and S-based nucleophiles under mild conditions, providing a straightforward route to diverse 5-substituted isoxazole derivatives.[1][2][3] This high reactivity and regioselectivity make it an ideal platform for building complex molecules, including bivalent ligands designed to bridge two receptor sites.[2]

G cluster_synthesis Synthesis cluster_reactivity Reactivity & Derivatization A Methyl Ketone + Dimethyl Oxalate B Methyl 2,4-dioxobutanoate Intermediate A->B NaOMe C Methyl 5-substituted- isoxazole-3-carboxylate B->C NH2OH·HCl D 5-substituted- isoxazole-3-carboxylic acid C->D LiOH (Hydrolysis) E 5-Nitroisoxazole- 3-carboxylic acid G Bis(isoxazole) Derivative (e.g., for AMPA Receptors) E->G SNAr Reaction (Nitro Displacement) I Amide Derivative E->I Amide Coupling (e.g., DCC/HOBt) F S,S-bis(nucleophile) H Amine (R-NH2)

Caption: Key synthetic and reactivity pathways for the isoxazole scaffold.

Role in Drug Discovery

Derivatives of 5-nitroisoxazole-3-carboxylic acid have been investigated for a range of therapeutic applications, underpinned by distinct mechanisms of action.

Primary Mechanisms of Action
  • Bio-reductive Activation: A hallmark of many nitroaromatic compounds in antimicrobial therapy is their mechanism of action via reductive activation.[6] In anaerobic or microaerophilic environments, such as those inhabited by certain parasites, the nitro group of a nitroisoxazole can be reduced by nitroreductase (NTR) enzymes within the pathogen. This reduction generates highly reactive nitrogen species, including nitroso and hydroxylamine derivatives, which induce lethal oxidative and nitrosative stress, damaging DNA, proteins, and lipids.[7] This mechanism is central to the trypanocidal activity of nitroisoxazole derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]

G A 5-Nitroisoxazole Derivative (Prodrug) D Reactive Nitrogen Species (Nitroso, Hydroxylamine Radicals) A->D Bio-reduction B Parasite Nitroreductase (NTR) B->A C [e-] [H+] C->A E Oxidative & Nitrosative Stress D->E F Damage to DNA, Proteins, Lipids E->F G Parasite Death F->G

Caption: Mechanism of bio-reductive activation against parasites.

  • Enzyme Inhibition & Receptor Modulation: The rigid isoxazole scaffold is adept at presenting functional groups for specific interactions with enzyme active sites or receptor binding pockets. By modifying the substituents, derivatives can be tailored to inhibit specific enzymes. For example, the isoxazole nucleus has been implicated in the inhibition of cruzipain, a key cysteine protease in T. cruzi.[7] Furthermore, by using the SNAr reaction to link two isoxazole units, researchers have developed potent bivalent ligands that act as positive allosteric modulators of AMPA receptors, which are targets for neuroprotective drugs.[1][2]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for rational drug design.

  • The Nitro Group: For trypanocidal activity, the presence of the nitro group is considered critical for the bio-reductive mechanism of action.[7] However, in other contexts, it can be detrimental. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, replacing a cyano group with a nitro group led to a general decrease in inhibitory potency.[8] This highlights the target-dependent nature of SAR.

  • Lipophilicity: In studies against T. cruzi, lipophilicity was identified as a likely primary modulator of trypanocidal activity for isoxazole derivatives.[7] Adjusting the substituents to optimize the octanol-water partition coefficient (logP) is a key strategy for improving cell penetration and overall efficacy.

  • Substituents: The nature of substituents on the isoxazole ring or its derivatives significantly impacts activity. For AMPA receptor modulators, the length and chemical nature of the linker connecting the two isoxazole units were found to be critical for potency.[2]

Compound ClassTarget/OrganismKey SAR FindingReference
Nitroisoxazole DerivativesTrypanosoma cruziThe nitro group is important for activity, likely through oxidative stress generation. Lipophilicity is a primary modulator of potency.[7]
Bis(isoxazoles)AMPA ReceptorThe nature and length of the linker between isoxazole units are critical for positive allosteric modulation.[2]
5-Phenylisoxazole DerivativesXanthine OxidaseTransformation of a 3-phenyl cyano group to a nitro group generally reduced inhibitory potency.[8]
Therapeutic Applications
  • Antiparasitic Agents: The most prominent application is in the development of agents against Chagas disease. Several nitroisoxazole derivatives have shown activity against both the epimastigote and trypomastigote forms of T. cruzi.[7]

  • Neuroprotective Agents: As discussed, bis(isoxazoles) derived from 5-nitroisoxazole precursors are promising positive allosteric modulators of the GluA2 AMPA receptor, with potential for treating neurological disorders.[1][2]

  • Anticancer Agents: The broader isoxazole class is known to exhibit antitumor properties. While less explored for the 5-nitro-3-carboxylic acid variant specifically, related nitroisoxazoles are thought to act via inhibition of critical cell signaling pathways like PI3K/Akt/mTOR.[9]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential.

Synthesis Protocol: Isopropyl 5-nitroisoxazole-3-carboxylate

This protocol is adapted from established methods for the synthesis of 3-EWG-5-nitroisoxazoles.[1] This ester is a direct precursor that can be hydrolyzed to the target carboxylic acid.

  • Objective: To synthesize Isopropyl 5-nitroisoxazole-3-carboxylate from isopropyl acrylate.

  • Rationale: This method utilizes the TNM-TEA complex for a direct heterocyclization, which is an efficient route to the 5-nitroisoxazole core. Acetonitrile is used as a polar aprotic solvent suitable for the reaction mechanism. Column chromatography is employed for purification due to the potential for similarly polar byproducts.

  • Methodology:

    • Dissolve isopropyl acrylate (1.0 eq) in acetonitrile (CH3CN).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a pre-formed complex of tetranitromethane (TNM) and triethylamine (TEA) to the solution with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether:EtOAc mobile phase.

    • Upon completion, evaporate the solvent in vacuo.

    • Purify the crude residue by column chromatography on silica gel (e.g., 0.040–0.063 mm mesh size) using a gradient of ethyl acetate in petroleum ether as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the title compound as a solid.

    • Confirm the structure and purity using 1H NMR, 13C NMR, and HRMS analysis.[1]

Biological Assay Protocol: In Vitro Trypanocidal Activity (Epimastigote Form)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-nitroisoxazole derivative against the epimastigote form of Trypanosoma cruzi.

  • Rationale: Epimastigotes are the replicative form of the parasite in the insect vector and are commonly used for initial in vitro screening of potential trypanocidal compounds. The assay measures the inhibition of parasite proliferation, typically via a metabolic indicator.

  • Methodology:

    • Culture T. cruzi epimastigotes (e.g., Dm28c strain) in a suitable culture medium (e.g., LIT medium supplemented with 10% fetal bovine serum) at 28 °C.

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microplate, add 100 µL of parasite suspension (e.g., 1 x 106 parasites/mL) to each well.

    • Add the test compound in serial dilutions to the wells to achieve a range of final concentrations (e.g., 0.1 to 400 µM). Include wells with parasites only (negative control) and a reference drug like Nifurtimox (positive control). Ensure the final DMSO concentration is non-toxic (e.g., < 0.5%).

    • Incubate the plate at 28 °C for 72 hours.

    • After incubation, add a viability reagent such as resazurin (which is converted to the fluorescent resorufin by viable cells) to each well and incubate for another 24 hours.

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control.

    • Determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Perspectives

5-Nitroisoxazole-3-carboxylic acid is more than a simple heterocycle; it is a highly versatile and powerful platform in medicinal chemistry. Its predictable synthesis and the distinct, tunable reactivity of its nitro and carboxylic acid groups provide chemists with a robust toolkit for drug design. The demonstrated efficacy of its derivatives as antiparasitic agents and neuronal receptor modulators validates the scaffold's potential.

Future research should focus on several key areas:

  • Expansion of Therapeutic Targets: Exploring derivatives against other diseases where oxidative stress or specific enzyme inhibition is relevant, such as in oncology or bacteriology.

  • SAR Deepening: Systematically probing the steric and electronic requirements at all positions of the isoxazole ring to build more comprehensive SAR models.

  • Prodrug Strategies: Leveraging the carboxylic acid group to develop prodrugs that improve pharmacokinetic profiles, such as solubility, bioavailability, and targeted delivery.

  • Safety and Toxicity Profiling: As with all nitroaromatic compounds, a thorough investigation of potential mutagenicity and off-target toxicity is essential for any clinical candidate.

By continuing to explore the rich chemistry and biology of the 5-nitroisoxazole-3-carboxylic acid core, the scientific community can unlock new avenues for the development of next-generation therapeutics.

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Foundational

A Technical Guide to the Electronic Properties of the 5-Nitroisoxazole Ring System

Introduction: The 5-Nitroisoxazole Scaffold in Modern Drug Discovery The 5-nitroisoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Nitroisoxazole Scaffold in Modern Drug Discovery

The 5-nitroisoxazole ring system is a prominent heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1] Its incorporation into molecular structures is a key strategy for developing novel therapeutics, particularly in the realm of infectious diseases.[2][3] The potent biological activities often associated with this moiety are intrinsically linked to its unique electronic architecture. The presence of a nitro group, a powerful electron-withdrawing substituent, coupled with the inherent electronic nature of the isoxazole ring, creates an electron-deficient system that dictates the molecule's reactivity, metabolic fate, and mechanism of action.[4][5]

This guide provides an in-depth exploration of the core electronic properties of the 5-nitroisoxazole system. We will dissect the interplay between the nitro group and the heterocyclic ring, examine how these features govern physicochemical properties and chemical reactivity, and detail the experimental and computational workflows used to characterize them. Through case studies of established drugs, we will illustrate the profound impact of these electronic properties on therapeutic efficacy, offering researchers and drug development professionals a comprehensive understanding of this critical pharmacophore.

Chapter 1: The Electronic Architecture of the 5-Nitroisoxazole Ring

The defining characteristic of the 5-nitroisoxazole ring is its pronounced electron-deficient nature. This property is not merely a consequence of the nitro group alone but results from a synergistic electronic interplay between the nitro substituent and the isoxazole heterocycle.

The Dominance of the Nitro Group: A Potent Electron Sink

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups (EWGs) used in medicinal chemistry.[6][7] Its effect stems from two primary mechanisms:

  • Inductive Effect (–I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the isoxazole ring through the sigma bond framework.

  • Resonance Effect (–M or –R): The nitro group can actively delocalize electron density from the ring into its own pi system. The nitrogen atom bears a formal positive charge, which greatly enhances its ability to attract electrons from the attached ring.[6][7]

This delocalization creates resonance structures where a positive charge is formally placed on the isoxazole ring, highlighting its electron deficiency.

The Contribution of the Isoxazole Ring

The isoxazole ring itself is an electron-deficient heterocycle due to the presence of two electronegative heteroatoms, nitrogen and oxygen. The N-O bond within the ring further polarizes the system. When combined with a 5-nitro group, the entire scaffold becomes highly susceptible to specific chemical transformations, which are exploited in both its synthesis and its biological mechanism of action.

Caption: Resonance delocalization in the 5-nitroisoxazole ring.

Chapter 2: Impact on Physicochemical Properties

The potent electron-withdrawing nature of the 5-nitroisoxazole core profoundly influences key physicochemical properties that are critical for drug development, including acidity, reduction potential, and reactivity towards nucleophiles.

Acidity and pKa

The electron-deficient ring can significantly acidify adjacent C-H or N-H bonds. Protons on substituents attached to the isoxazole ring, particularly at the C-3 and C-4 positions, become more acidic and can be abstracted by a base to form a resonance-stabilized carbanion.[5] This property is crucial for its role in certain chemical reactions and can influence how the molecule interacts with biological targets.

Redox Potential

The electrochemical properties of nitroaromatic compounds are central to their biological activity. The 5-nitroisoxazole moiety is readily reduced, a process that is often required for its activation into a pharmacologically active form.[4][8] The reduction potential is a measure of the ease with which a molecule accepts an electron. The highly electron-deficient nature of the 5-nitroisoxazole ring results in a less negative (or more positive) reduction potential compared to less-activated systems, making it more susceptible to bioreduction by enzymes like nitroreductases.[9]

Compound ClassTypical First Reduction Potential (Epc, V vs. Ag/AgCl)Reference
5-Nitroisoxazole Derivatives -1.1 V to -1.4 V[9]
5-Nitrobenzimidazole Derivatives ~ -1.6 V[10]
Nifurtimox (a Nitrofuran) ~ -1.3 V[9]

Note: Potentials are highly dependent on substituents, solvent, and experimental conditions. This table provides a general comparison.

Chapter 3: Reactivity and Metabolic Fate

The electronic properties of the 5-nitroisoxazole ring dictate its chemical reactivity and are central to the mechanism of action and potential toxicity of drugs containing this scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient isoxazole ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr). The nitro group at the C-5 position acts as an excellent leaving group and powerfully stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. This reactivity provides a versatile and efficient method for the functionalization of the isoxazole ring, allowing for the introduction of various nucleophiles (O, N, S-based) to build molecular complexity.[11][12][13]

Caption: General workflow for SNAr on the 5-nitroisoxazole ring.

Metabolic Activation via Nitroreduction

For many nitroaromatic drugs, including those with a 5-nitroisoxazole core, reductive metabolism is a prerequisite for their biological activity.[4][14] This process, often carried out by parasitic or bacterial nitroreductases, transforms the relatively stable nitro group into highly reactive intermediates.[8][15]

The bioactivation pathway typically involves the sequential reduction of the nitro group:

  • One-electron reduction forms a nitro anion radical (NO₂•⁻).

  • Further reduction yields a nitroso (–N=O) derivative.

  • A final reduction step produces a hydroxylamine (–NHOH) species.

These reduced intermediates, particularly the nitroso and hydroxylamine species, are highly electrophilic and can covalently modify biological macromolecules such as DNA, proteins, and lipids, leading to cytotoxicity in the target pathogen.[16][17][18]

Caption: Metabolic reduction pathway of 5-nitroisoxazole compounds.

Chapter 4: Experimental and Computational Characterization

A combination of electrochemical, spectroscopic, and computational methods is employed to fully characterize the electronic properties of the 5-nitroisoxazole system.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to determine the reduction potential of the nitro group. This data provides critical insight into the ease of bioreduction, which is often correlated with biological activity.[9][10]

Objective: To determine the first reduction potential (Epc) of a 5-nitroisoxazole derivative.

Methodology:

  • Preparation of Solution: Dissolve the 5-nitroisoxazole compound (typically 1-2 mM) in an aprotic solvent (e.g., acetonitrile, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a negative vertex potential (e.g., -2.0 V) and back at a set scan rate (e.g., 100 mV/s).

  • Analysis: Identify the cathodic peak potential (Epc) corresponding to the first one-electron reduction of the nitro group. This peak represents the formation of the nitro anion radical.[9]

Computational Workflow: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure that are not directly accessible through experimentation.[19]

Objective: To model the electrostatic potential and molecular orbitals to visualize electron distribution.

Caption: A typical workflow for DFT analysis of a 5-nitroisoxazole.

Chapter 5: Case Studies in Drug Discovery

The principles outlined above are exemplified in several approved drugs where the 5-nitroisoxazole (or a related nitro-heterocyclic) core is essential for therapeutic activity.

Delamanid: An Anti-Tuberculosis Agent

Delamanid is a key drug used to treat multidrug-resistant tuberculosis (MDR-TB).[2] It is a prodrug containing a nitro-dihydro-imidazooxazole core, which is structurally related to the 5-nitroisoxazole system.[3]

  • Mechanism of Action: Delamanid requires bioactivation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[15][20] This enzymatic reduction of the nitro group generates reactive nitrogen species.[15] These reactive intermediates are believed to inhibit the synthesis of essential mycobacterial cell wall components, specifically methoxy-mycolic and keto-mycolic acids, leading to bacterial death.[2][3][15] The susceptibility of Delamanid to nitroreductase-mediated activation is a direct consequence of the electronic properties of its nitro-heterocyclic core.

Nifurtimox: A Treatment for Chagas Disease

Nifurtimox, a nitrofuran derivative, is used to treat Chagas disease and sleeping sickness.[16] While not an isoxazole, its mechanism relies on the same principle of nitro group bioactivation.

  • Mechanism of Action: Inside the Trypanosoma cruzi parasite, nifurtimox undergoes reduction by a type I (oxygen-insensitive) nitroreductase.[4] This process generates a nitro-anion radical and other reactive oxygen species (ROS) that are highly toxic to the parasite.[16][17] These reactive species cause widespread cellular damage, including DNA breakdown and mitochondrial dysfunction, ultimately leading to parasite death.[16][17][18]

Conclusion

The electronic properties of the 5-nitroisoxazole ring system are a compelling example of how fundamental chemical principles can be harnessed for therapeutic benefit. The potent electron-withdrawing character of the scaffold, driven by the synergy between the nitro group and the isoxazole ring, governs its physicochemical behavior, dictates its chemical reactivity, and forms the basis of its bioactivation mechanism. A thorough understanding of these electronic features is indispensable for researchers and scientists in the field of drug development, enabling the rational design of novel, more effective therapeutic agents that leverage the unique chemistry of this powerful pharmacophore.

References

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  • Delamanid. Wikipedia. [Link]

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  • Strong electron-withdrawing nature of the nitro group effecting the liquid crystalline properties of copper–organo metallic compound. Tohoku University. [Link]

  • Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 5-Nitroisoxazole-3-carboxylic acid

Introduction: The Significance of 5-Nitroisoxazole-3-carboxylic acid 5-Nitroisoxazole-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Nitroisoxazole-3-carboxylic acid

5-Nitroisoxazole-3-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a "privileged substructure" found in numerous biologically active compounds and approved drugs, prized for its metabolic stability and ability to participate in hydrogen bonding. The incorporation of a nitro group (a potent electron-withdrawing group) and a carboxylic acid moiety introduces key functionalities for modulating pharmacokinetic properties and for further synthetic elaboration. This molecule serves as a versatile building block for creating libraries of more complex derivatives for screening as potential therapeutic agents, including antitumor, anti-HIV, and antidiabetic applications.

These application notes provide a detailed guide to the primary synthetic strategies for obtaining 5-Nitroisoxazole-3-carboxylic acid, emphasizing the chemical logic behind the chosen protocols and providing actionable, step-by-step guidance for laboratory execution.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of 5-Nitroisoxazole-3-carboxylic acid can be approached via two principal and logically distinct pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

  • Strategy A: The Convergent [3+2] Cycloaddition. This is arguably the most direct and elegant approach. It involves constructing the isoxazole ring with the nitro group already incorporated at the C5 position, followed by a simple final deprotection/hydrolysis step. This pathway leverages the power of 1,3-dipolar cycloaddition reactions.[1][2][3]

  • Strategy B: The Linear Sequence (Cyclization Followed by Nitration). This strategy involves first synthesizing the parent isoxazole-3-carboxylic acid ester, followed by electrophilic nitration to install the nitro group at the C5 position, and concluding with hydrolysis. This is a more traditional, linear approach that offers different synthetic challenges and opportunities.

Strategy A: Synthesis via 1,3-Dipolar Cycloaddition

This approach builds the isoxazole ring in a highly convergent manner. The key step is the reaction of an acrylate (which serves as the three-carbon C3-C4-C5 backbone) with a reagent that acts as a "nitro-nitrile oxide" equivalent. A recently developed method utilizing a tetranitromethane-triethylamine complex provides a direct route to the C5-nitro substituted isoxazole core.[4]

Workflow Diagram: Strategy A

Strategy A cluster_0 Part 1: Cycloaddition cluster_1 Part 2: Hydrolysis Alkyl_Acrylate Alkyl Acrylate Cycloaddition [3+2] Cycloaddition Alkyl_Acrylate->Cycloaddition TNM_TEA Tetranitromethane-Triethylamine Complex TNM_TEA->Cycloaddition Ester_Product Alkyl 5-Nitroisoxazole-3-carboxylate Cycloaddition->Ester_Product Hydrolysis Ester Hydrolysis (e.g., LiOH) Ester_Product->Hydrolysis Final_Product 5-Nitroisoxazole-3-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for Strategy A: Cycloaddition followed by hydrolysis.

Protocol 1: Synthesis of Isopropyl 5-Nitroisoxazole-3-carboxylate[5]
  • Causality and Experimental Choice: This protocol generates the nitro-substituted isoxazole ring directly. Isopropyl acrylate is chosen as a readily available and suitable dipolarophile. The tetranitromethane-triethylamine complex serves as an effective reagent for this transformation, proceeding through a cycloaddition mechanism where the acrylate provides the C3-C4-C5 atoms and the carboxylate function, while the reagent provides the nitrogen, oxygen, and C5-nitro group.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Isopropyl Acrylate1.0114.14(e.g., 1.14 g)
Tetranitromethane1.0196.03(e.g., 1.96 g)
Triethylamine (TEA)1.0101.19(e.g., 1.01 g)
Solvent (e.g., CH3CN)--20 mL

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve isopropyl acrylate (1.0 eq) in acetonitrile (20 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate vessel, carefully prepare the complex by slowly adding triethylamine (1.0 eq) to a solution of tetranitromethane (1.0 eq) in acetonitrile at 0 °C. Caution: Tetranitromethane is toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.

  • Cycloaddition Reaction: Slowly add the prepared TNM-TEA complex solution to the stirred solution of isopropyl acrylate over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as petroleum ether:ethyl acetate (10:1). The disappearance of the acrylate spot and the appearance of a new, more polar spot indicates product formation.

  • Workup: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to yield pure isopropyl 5-nitroisoxazole-3-carboxylate.[4]

Protocol 2: Hydrolysis to 5-Nitroisoxazole-3-carboxylic acid[1]
  • Causality and Experimental Choice: Saponification using a strong base like lithium hydroxide (LiOH) is a standard and effective method for hydrolyzing esters to their corresponding carboxylic acids. A mixed solvent system of THF/water is used to ensure solubility of both the organic ester and the inorganic base.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Isopropyl 5-Nitroisoxazole-3-carboxylate1.0200.15(e.g., 2.00 g)
Lithium Hydroxide (LiOH)2.023.95(e.g., 0.48 g)
Tetrahydrofuran (THF)--25 mL
Water (H₂O)--25 mL
1N Hydrochloric Acid (HCl)--As needed

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the isopropyl 5-nitroisoxazole-3-carboxylate (1.0 eq) in a mixture of THF (25 mL) and water (25 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide (2.0 eq) to the solution.

  • Reaction: Heat the mixture to 50 °C and stir for 1-2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Workup - Extraction: Cool the reaction mixture to room temperature. Extract twice with ethyl acetate to remove any unreacted starting material or non-acidic impurities; discard the organic layers.

  • Workup - Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with water until the washings are neutral, and then wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the final product, 5-Nitroisoxazole-3-carboxylic acid.

Strategy B: Cyclization Followed by Nitration

This linear approach first builds the core isoxazole-3-carboxylate scaffold from simple acyclic precursors. The key challenge in this route is the subsequent regioselective nitration of the electron-rich heterocyclic ring.

Workflow Diagram: Strategy B

Strategy B cluster_0 Part 1: Ring Formation cluster_1 Part 2: Functionalization cluster_2 Part 3: Hydrolysis Dicarbonyl Methyl 2,4-dioxobutanoate (from Methyl Ketone + Dimethyl Oxalate) Cyclization Cyclocondensation Dicarbonyl->Cyclization Hydroxylamine Hydroxylamine HCl Hydroxylamine->Cyclization Isoxazole_Ester Methyl Isoxazole-3-carboxylate Cyclization->Isoxazole_Ester Nitration Electrophilic Nitration (HNO3/Ac2O) Isoxazole_Ester->Nitration Nitro_Ester Methyl 5-Nitroisoxazole-3-carboxylate Nitration->Nitro_Ester Hydrolysis Ester Hydrolysis (e.g., LiOH) Nitro_Ester->Hydrolysis Final_Product 5-Nitroisoxazole-3-carboxylic acid Hydrolysis->Final_Product

Caption: Workflow for Strategy B: Cyclization, Nitration, and Hydrolysis.

Protocol 3: Synthesis of Methyl 5-methylisoxazole-3-carboxylate[1]
  • Causality and Experimental Choice: This protocol exemplifies the classic construction of an isoxazole ring from a 1,3-dicarbonyl equivalent and hydroxylamine. The reaction proceeds via nucleophilic attack of the hydroxylamine followed by dehydration to form the stable aromatic ring. Here, we illustrate with a C5-methyl substituent for simplicity, which would be nitrated in the next step.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Methyl 2,4-dioxo-pentanoate1.0144.12(e.g., 1.44 g)
Hydroxylamine hydrochloride1.269.49(e.g., 0.83 g)
Methanol--50 mL

Step-by-Step Methodology:

  • Reaction Setup: Dissolve methyl 2,4-dioxo-pentanoate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in methanol (50 mL) in a 100 mL round-bottom flask.

  • Reaction: Heat the mixture at 50 °C for 2 hours.

  • Isolation: After completion, remove the methanol under vacuum. Treat the residue with crushed ice.

  • Purification: A white solid should separate. Filter the solid, wash thoroughly with cold water, and dry to yield the product, which can be used in the next step without further purification.

Protocol 4: Nitration of Methyl 5-methylisoxazole-3-carboxylate[6]
  • Causality and Experimental Choice: Electrophilic nitration requires a potent nitrating agent. A mixture of nitric acid and acetic anhydride generates the highly electrophilic nitronium acetyl nitrate or the nitronium ion (NO₂⁺), which attacks the electron-rich isoxazole ring. The C5 position is often susceptible to electrophilic attack. Low temperatures are critical to control the reaction rate and minimize side product formation.

Reagent/SolventMW ( g/mol )Amount
Methyl 5-methylisoxazole-3-carboxylate141.13(e.g., 1.41 g)
Acetic Anhydride (Ac₂O)102.0910 mL
Fuming Nitric Acid (HNO₃)63.01~2 mL

Step-by-Step Methodology:

  • Reaction Setup: In a flask cooled to 0-5 °C in an ice-salt bath, add the methyl 5-methylisoxazole-3-carboxylate to acetic anhydride.

  • Nitrating Agent: Slowly and carefully add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 30-60 minutes. Monitor by TLC for the consumption of starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to isolate the desired nitro-isoxazole ester.[5]

  • Final Hydrolysis: The resulting methyl 5-nitroisoxazole-3-carboxylate can then be hydrolyzed to the final product using the procedure detailed in Protocol 2 .

References

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science. Available at: [Link]

  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. PubMed. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. Available at: [Link]

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, Vol. 51B, September 2012, pp. 1295-1303. Available at: [Link]

  • Nitroacetic Esters in the Regioselective Synthesis of Isoxazole-3,5-dicarboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. Available at: [Link]

  • Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. ResearchGate. Available at: [Link]

  • Nitration of isoxazole 9. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced Esterification Strategies for 5-Nitroisoxazole-3-carboxylic Acid

Mechanistic Rationale and Synthetic Context 5-Nitroisoxazole-3-carboxylic acid is a highly versatile, electron-deficient heterocyclic building block. Its esterified derivatives are critical intermediates in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Synthetic Context

5-Nitroisoxazole-3-carboxylic acid is a highly versatile, electron-deficient heterocyclic building block. Its esterified derivatives are critical intermediates in the synthesis of neuroactive compounds, particularly positive allosteric modulators (PAMs) of the AMPA receptor, as well as potent antibacterial and anticancer agents[1][2].

The presence of the strongly electron-withdrawing nitro group at the C5 position significantly reduces the electron density of the isoxazole ring. While this activates the ring for subsequent nucleophilic aromatic substitution (SNAr) reactions, it also makes the isoxazole core sensitive to harsh basic conditions, which can trigger ring-opening or decarboxylation. Therefore, selecting the appropriate esterification methodology is paramount to maintaining structural integrity while achieving high yields.

This guide details three field-proven esterification protocols, each tailored to specific substrate requirements and structural complexities.

Esterification Strategy Selection

The choice of esterification method depends entirely on the steric hindrance and chemical stability of the target alcohol or alkylating agent.

Strategy Start 5-Nitroisoxazole-3-carboxylic Acid Esterification Q1 Nature of Alcohol / Alkyl Group? Start->Q1 Simple Simple Alcohols (MeOH, EtOH) Q1->Simple Complex Complex / Sterically Hindered or Acid-Sensitive Alcohols Q1->Complex Halide Alkyl Halides Available Q1->Halide Fischer Fischer Esterification (H2SO4, Reflux) Simple->Fischer Steglich Steglich Esterification (EDC, DMAP, DCM) Complex->Steglich Alkylation Base-Promoted Alkylation (K2CO3, DMF) Halide->Alkylation

Caption: Workflow for selecting the optimal esterification strategy based on substrate properties.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification

Best for: Simple, unhindered aliphatic esters (e.g., methyl, ethyl, propyl). Causality & Design: This classic thermodynamic approach relies on Le Chatelier's principle. By using the alcohol (e.g., methanol) as both the solvent and the reactant in vast excess, the equilibrium is driven toward the ester product. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carboxyl carbon.

Step-by-Step Methodology:

  • Initiation: Suspend 5-nitroisoxazole-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous methanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: Slowly add concentrated H₂SO₄ (0.1 equiv, 1 mmol) dropwise while stirring. Caution: The addition is exothermic.

  • Propagation: Heat the mixture to reflux (65 °C) for 12–16 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH). The product ester will exhibit a significantly higher Rf​ value than the highly polar, baseline-retained carboxylic acid.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (50 mL) and wash carefully with saturated aqueous NaHCO₃ (3 × 20 mL).

  • Self-Validation (Isolation): The NaHCO₃ wash serves as a chemical filter. It neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it entirely into the aqueous layer. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the pure methyl 5-nitroisoxazole-3-carboxylate.

Protocol B: Steglich Esterification

Best for: Complex, sterically hindered, or acid-sensitive alcohols[3]. Causality & Design: This method operates under mild, room-temperature conditions. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid. DMAP (4-Dimethylaminopyridine) is strictly required as an acyl transfer catalyst; it attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This critical step prevents the O-acylisourea from undergoing a detrimental [1,3]-sigmatropic rearrangement into a dead-end N-acylurea byproduct[3][4].

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Active Ester) Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Acyl_Py Acylpyridinium Intermediate O_Acyl->Acyl_Py + DMAP DMAP DMAP DMAP->Acyl_Py Product Ester Product Acyl_Py->Product + R-OH Alcohol R-OH Alcohol->Product

Caption: Mechanistic pathway of Steglich esterification highlighting the role of DMAP and EDC.

Step-by-Step Methodology:

  • Activation: Dissolve 5-nitroisoxazole-3-carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Coupling: Add EDC·HCl (1.2 equiv) followed by DMAP (0.1 equiv).

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Self-Validation (Workup): The strategic choice of EDC·HCl over DCC (N,N'-Dicyclohexylcarbodiimide) ensures that the resulting urea byproduct is highly water-soluble. Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated NaHCO₃ (to remove unreacted acid), and brine. If the organic layer remains clear upon concentration, the absence of urea byproduct is validated.

Protocol C: Base-Promoted Alkylation

Best for: Reactions where the alkyl group is available as a reactive halide (e.g., benzyl bromide, methyl iodide). Causality & Design: This protocol bypasses alcohol nucleophiles entirely. Instead, K₂CO₃ deprotonates the carboxylic acid to form a carboxylate salt. The use of N,N-Dimethylformamide (DMF), a polar aprotic solvent, is highly intentional: it strongly solvates the potassium cation but leaves the carboxylate anion "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5-nitroisoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add finely powdered K₂CO₃ (1.5 equiv) and stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation (Isolation): Pour the reaction mixture into a 10-fold volume of ice-cold distilled water. Because DMF and K₂CO₃ are infinitely miscible/soluble in water, they are entirely stripped away. The highly hydrophobic ester product will precipitate out of the aqueous phase. Filter the precipitate and wash with cold water to obtain the analytically pure ester.

Quantitative Method Comparison

MethodologyReagent SystemIdeal Substrate ScopeTypical YieldKey AdvantagesLimitations
Fischer Esterification Alcohol, H₂SO₄, RefluxSimple 1∘ and 2∘ alcohols85–95%Highly scalable, inexpensive reagents, simple aqueous workup.Incompatible with acid-sensitive functional groups or sterically hindered alcohols.
Steglich Esterification EDC·HCl, DMAP, DCMComplex, 3∘ , or acid-sensitive alcohols70–85%Mild conditions (RT), neutral pH profile, avoids harsh heating.Reagents are more expensive; requires strict anhydrous conditions.
Base-Promoted Alkylation Alkyl Halide, K₂CO₃, DMFAlkyl/Benzyl halides80–90%Rapid kinetics, excellent for generating benzyl or allyl esters.Limited by the commercial availability and toxicity of the alkyl halide.

References

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor MDPI (Molecules) URL:[Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester MDPI (Molbank) URL:[Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules MDPI (Catalysts) URL:[Link]

  • Design, synthesis, and biological evaluation of procaine-based triazole–isoxazoline hybrids as selective PI3K/mTOR inhibitors for esophageal cancer therapy National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: 5-Nitroisoxazole-3-carboxylic Acid as a Versatile Building Block in Heterocyclic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Reactivity Profile In modern drug discovery and complex heterocyclic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Reactivity Profile

In modern drug discovery and complex heterocyclic synthesis, the isoxazole ring serves as a critical bioisostere for amides and esters. 5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) [1] is a highly valuable, bifunctional building block that offers orthogonal reactivity. It features a C-3 carboxylic acid suitable for standard coupling chemistries and a C-5 nitro group that can function as an electron-withdrawing handle, a precursor to primary amines, or a participant in complex ring-opening cascades.

As a Senior Application Scientist, I emphasize that working with nitroisoxazoles requires a deep understanding of their electronic environment. The strong electron-withdrawing nature of the C-5 nitro group severely depletes electron density from the isoxazole core. This renders the N-O bond (~60 kcal/mol) highly susceptible to cleavage under harsh reducing conditions or strong basic environments.

Table 1: Physicochemical and Reactivity Profile
Property / ParameterValue / Description
IUPAC Name 5-Nitro-1,2-oxazole-3-carboxylic acid
CAS Number 1368191-38-1[1]
Molecular Weight 158.07 g/mol
C-3 Reactivity Electrophilic center upon activation (esterification, amidation).
C-5 Reactivity Reducible nitro group; potential leaving group in SNAr reactions.
Core Stability Sensitive to catalytic hydrogenation (N-O cleavage) and strong nucleophilic bases.

Key Synthetic Applications & Mechanistic Insights

Chemoselective Amide Coupling (C-3 Functionalization)

The C-3 carboxylic acid can be readily converted into amides to synthesize peptidomimetics. However, traditional harsh chlorinating agents (e.g., SOCl2 at reflux) should be avoided, as the highly electron-deficient isoxazole core is prone to thermal degradation. Mild coupling agents like HATU or EDC/HOBt with a non-nucleophilic base (DIPEA) are the industry standard for this substrate.

Chemoselective Nitro Reduction (C-5 Functionalization)

Reducing the nitro group to an amine yields 5-aminoisoxazoles, which are prominent pharmacophores (e.g., AMPA receptor ligands)[2].

  • The Causality of Reagent Choice: Standard catalytic hydrogenation (Pd/C, H2) is contraindicated because it preferentially hydrogenolyses the fragile N-O bond, yielding unwanted open-chain enamino-ketones. Instead, chemoselective single-electron transfer reagents like Sodium Dithionite (Na2S2O4) in a biphasic THF/H2O system uniquely preserve the heterocycle while reducing the nitro group[2]. Attempts to use SnCl2 in ethanol often fail due to the poor solubility of nitroisoxazole intermediates[2].

Isoxazole Ring Opening as a Carboxylic Acid Surrogate

Nitroisoxazoles are powerful vinylogous pronucleophiles. In advanced synthetic workflows, such as the allylic–allylic alkylation of Morita–Baylis–Hillman (MBH) carbonates, the nitroisoxazole core can be selectively cleaved post-coupling to reveal a carboxylic acid. This makes the nitroisoxazole a highly effective "masked" dicarboxylic acid surrogate[3]. Furthermore, nitroisoxazoles participate in direct vinylogous cross-dehydrogenative coupling (CDC) reactions with N-aryl tetrahydroisoquinolines under mild, aqueous conditions[4].

Visualizing Orthogonal Reactivity

G Core 5-Nitroisoxazole-3-carboxylic acid (Bifunctional Core) Amide Amide Derivatives (via HATU/DIPEA) Core->Amide C-3 Carboxyl Activation Amine 5-Aminoisoxazole-3-carboxylic acid (via Na2S2O4) Core->Amine C-5 Nitro Reduction RingOpen Masked Dicarboxylic Acids (via Ring Cleavage) Core->RingOpen Isoxazole Core Transformation

Caption: Orthogonal reactivity pathways of 5-Nitroisoxazole-3-carboxylic acid in heterocyclic synthesis.

G Start 5-Nitroisoxazole Core PathA Chemoselective Reduction (Na2S2O4 / THF / H2O) Start->PathA PathB Catalytic Hydrogenation (Pd/C, H2) Start->PathB ProductA 5-Aminoisoxazole (Intact Heterocycle) PathA->ProductA Desired Pathway ProductB Enamino-Ketone (Cleaved N-O Bond) PathB->ProductB Unwanted Side Reaction

Caption: Chemoselective reduction of nitroisoxazoles vs. unwanted N-O bond cleavage via hydrogenation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Amide Coupling via HATU

Objective: Synthesize a 5-nitroisoxazole-3-carboxamide derivative without degrading the isoxazole core.

Materials:

  • 5-Nitroisoxazole-3-carboxylic acid (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Initiation: Dissolve 5-nitroisoxazole-3-carboxylic acid in anhydrous DMF under an inert atmosphere (N2 or Ar) at 0 °C.

  • Activation: Add HATU (1.2 equiv) followed dropwise by DIPEA (3.0 equiv). Stir the mixture at 0 °C for 15 minutes. Causality: Pre-activation at low temperature prevents thermal degradation of the electron-deficient core.

  • Coupling: Add the amine (1.1 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench & Workup: Dilute the mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Self-Validation / In-Process Control (IPC):

  • Visual Cue: The initial turbid mixture will transition to a clear, homogeneous solution upon the formation of the activated ester.

  • Analytical: Monitor by LC-MS. The product will exhibit a distinct [M+H]+ peak, while the UV trace will confirm the retention of the intact isoxazole chromophore.

Protocol B: Chemoselective Nitro Reduction to Amine

Objective: Reduce the C-5 nitro group to a primary amine while strictly preserving the N-O bond of the isoxazole ring[2].

Materials:

  • 5-Nitroisoxazole derivative (1.0 equiv)

  • Sodium dithionite (Na2S2O4) (4.0 - 6.0 equiv)

  • THF / H2O (1:1 v/v mixture)

Step-by-Step Methodology:

  • Solubilization: Dissolve the 5-nitroisoxazole derivative in THF to ensure complete solubilization of the organic substrate.

  • Reagent Preparation: In a separate flask, dissolve Na2S2O4 in deionized water. Causality: Dithionite is highly water-soluble but insoluble in pure organics; the biphasic/mixed solvent system is mandatory for effective mass transfer[2].

  • Reduction: Add the aqueous dithionite solution dropwise to the THF solution at room temperature. Stir vigorously for 4-12 hours.

  • Workup: Once complete, evaporate the THF under reduced pressure. Extract the remaining aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

Self-Validation / In-Process Control (IPC):

  • Visual Cue: The reaction mixture typically shifts from a deep yellow/orange (characteristic of conjugated nitroaromatics) to a pale yellow or colorless solution as the reduction completes.

  • Analytical: Monitor by TLC (Hexane/EtOAc). The starting material is UV-active and relatively non-polar. The resulting 5-aminoisoxazole will be highly polar (lower Rf) and will stain intensely positive (purple/pink) with a Ninhydrin dip, confirming the presence of a primary amine.

Sources

Application

Decarboxylation methods for isoxazole-3-carboxylic acids

Application Note: Decarboxylation Methods for Isoxazole-3-Carboxylic Acids Executive Summary Isoxazole-3-carboxylic acids are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced func...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Decarboxylation Methods for Isoxazole-3-Carboxylic Acids

Executive Summary

Isoxazole-3-carboxylic acids are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. However, achieving selective decarboxylation at the C3 position is notoriously challenging due to the inherent stability of the isoxazole core compared to other heteroaromatic acids. This Application Note details the mechanistic principles, solvent effects, and validated protocols for the decarboxylation of isoxazole-3-carboxylic acids, empowering researchers to optimize yields, understand reaction causality, and avoid common side reactions.

Mechanistic Insights: The Kemp Decarboxylation Model

To successfully execute a decarboxylation, one must understand the thermodynamic landscape of the substrate. The decarboxylation of benzisoxazole-3-carboxylic acid (often referred to as Kemp's acid) provides a masterclass in physical organic chemistry and solvent-dependent kinetics.

The Role of Ground-State Destabilization Unlike 5-hydroxyoxazole-4-carboxylic acids, which rapidly tautomerize and decarboxylate via a β-keto acid-like cyclic transition state, isoxazole-3-carboxylic acids generally require harsh thermal conditions[1]. However, the reaction rate can be manipulated through strategic solvent selection. QM/MM calculations and experimental kinetics demonstrate that switching from a protic solvent (e.g., water, methanol) to a dipolar aprotic solvent (e.g., DMSO, acetonitrile) accelerates the decarboxylation rate by an extraordinary 7 to 8 orders of magnitude[2].

Causality: This acceleration is not driven by transition-state stabilization. In protic solvents, the carboxylate anion is heavily stabilized by a robust hydrogen-bonding network, creating a deep energetic well that results in a high activation energy barrier (ΔG‡ ≈ 26 kcal/mol). In contrast, dipolar aprotic solvents poorly solvate the reactant anion. This poor solvation destabilizes the ground state, significantly lowering the activation barrier and driving the rapid extrusion of CO₂[2]. Furthermore, the introduction of an intramolecular hydrogen bond (e.g., via a 6-hydroxy substituent) locks the carboxylate conformation, effectively inhibiting the reaction and rendering it solvent-independent[2].

Strategic Decarboxylation Methods

Depending on the specific isoxazole derivative and its functional group tolerance, three primary methodologies are utilized in modern synthetic workflows:

  • Thermal Decarboxylation: The most common approach for simple isoxazole-3-carboxylic acids. It involves heating the substrate in high-boiling solvents like dimethylacetamide (DMA) or quinoline. For instance, 5-(3-indolyl)isoxazole-3-carboxylic acid undergoes complete decarboxylation when refluxed in DMA for 30 minutes[3].

  • Metal-Catalyzed Oxidative Decarboxylation: For substrates sensitive to extreme heat, transition metals can lower the activation barrier. Silver-catalyzed oxidative decarboxylation has been successfully employed for the synthesis of complex oxazoles and isoxazoles directly from α-oxocarboxylates[4].

  • Solvent-Accelerated Base-Mediated Decarboxylation: Exploiting the Kemp model, non-nucleophilic bases in aprotic solvents can trigger rapid decarboxylation at room temperature, though this often results in concurrent ring-opening (e.g., yielding salicylonitriles from benzisoxazoles)[2].

Quantitative Data Summary

Table 1: Comparison of Decarboxylation Conditions for Isoxazole-3-Carboxylic Acids

MethodReagentsSolventTemperatureMechanism / Notes
Thermal [3]NoneDMA165 °C (Reflux)Direct extrusion of CO₂; requires harsh heating. Yields typically >70%.
Metal-Catalyzed [4]Ag₂CO₃Various80–120 °COxidative decarboxylation; milder than pure thermal methods.
Solvent-Accelerated [2]TetramethylguanidineDMSO or MeCN25 °CGround-state destabilization; extremely fast ( krel​=108 ), causes ring-opening.
Protic Base-Mediated [2]Amines / NaOHWater or MeOH25–100 °CHeavily solvated ground state; very slow reaction rate.

Validated Experimental Protocols

Protocol A: Thermal Decarboxylation in DMA This protocol is ideal for robust isoxazole-3-carboxylic acids requiring direct decarboxylation without metal catalysts[3].

  • Preparation: Charge a flame-dried, round-bottom flask with the isoxazole-3-carboxylic acid derivative (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in anhydrous dimethylacetamide (DMA) to achieve a concentration of 0.2 M to 0.5 M.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 165 °C) under a continuous argon or nitrogen atmosphere.

  • Monitoring: Stir the mixture at reflux for 30 to 60 minutes. Monitor the evolution of CO₂ gas and track reaction progress via LC-MS or TLC.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with water (3x volume of DMA) and extract with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMA) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Solvent-Accelerated Base-Mediated Decarboxylation (Kemp-Type) This protocol exploits ground-state destabilization for rapid room-temperature decarboxylation, primarily used for benzisoxazole derivatives[2].

  • Preparation: Suspend the benzisoxazole-3-carboxylic acid derivative (1.0 equiv) in strictly anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at 0.1 M concentration.

  • Deprotonation: Add tetramethylguanidine (1.1 equiv) dropwise at room temperature to generate the reactive carboxylate anion.

  • Reaction: Stir the mixture at 25 °C. The poor solvation of the anion in the aprotic solvent will drive rapid decarboxylation and concurrent ring-opening.

  • Quenching: Monitor via UV-Vis spectroscopy. Upon completion, acidify the mixture with 1M HCl to pH 3 to protonate the resulting phenolate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate to isolate the salicylonitrile derivative.

Mechanistic Visualization

G Reactant Benzisoxazole-3-carboxylate (Reactant Anion) Protic Protic Solvents (H2O, MeOH) Reactant->Protic Dissolves in Aprotic Dipolar Aprotic Solvents (DMSO, MeCN) Reactant->Aprotic Dissolves in GS_Protic Strongly Solvated Ground State (Low Energy) Protic->GS_Protic Hydrogen Bonding GS_Aprotic Poorly Solvated Ground State (High Energy) Aprotic->GS_Aprotic Weak Interactions TS_Protic High Activation Energy (ΔG‡ ≈ 26 kcal/mol) GS_Protic->TS_Protic Slow Rate (k_rel = 1) TS_Aprotic Low Activation Energy (ΔG‡ ≈ 14 kcal/mol) GS_Aprotic->TS_Aprotic Fast Rate (k_rel = 10^8) Product Salicylonitrile + CO2 (Products) TS_Protic->Product TS_Aprotic->Product

Figure 1: Mechanistic pathway and solvent-dependent energy landscape of the Kemp decarboxylation.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Isoxazole Ring at the C-3 Position

Audience: Researchers, scientists, and drug development professionals. Objective: This document provides a detailed guide to the primary synthetic strategies for the functionalization of the isoxazole ring at the C-3 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide to the primary synthetic strategies for the functionalization of the isoxazole ring at the C-3 position. It combines theoretical insights with actionable, field-proven protocols to empower researchers in medicinal chemistry and materials science.

Introduction: The Significance of C-3 Functionalized Isoxazoles

The isoxazole moiety is a privileged scaffold in drug discovery, appearing in a range of FDA-approved therapeutics such as the antibiotic Cloxacillin, the COX-2 inhibitor Valdecoxib, and the anticonvulsant Zonisamide. The C-3 position of the isoxazole ring is a key vector for molecular elaboration, allowing for the introduction of diverse substituents that can modulate pharmacological activity, selectivity, and pharmacokinetic properties. Mastery of C-3 functionalization is therefore a critical skill for synthetic and medicinal chemists.

This guide will focus on the two most robust and widely employed strategies for C-3 modification:

  • Direct C-H Functionalization via Deprotonation and Electrophilic Quench: A classic and powerful method that leverages the inherent acidity of the C-3 proton.

  • Metal-Catalyzed Cross-Coupling Reactions: A modern approach that offers a broad scope for introducing complex molecular fragments.

Core Strategy 1: C-3 Functionalization via Deprotonation and Electrophilic Quench

This method is predicated on the selective deprotonation of the C-3 proton, which is the most acidic proton on the isoxazole ring due to the inductive effect of the adjacent oxygen and nitrogen atoms. The resulting C-3 carbanion is a potent nucleophile that can react with a wide array of electrophiles.

Mechanistic Considerations & Experimental Rationale

The choice of base is critical and depends on the pKa of the C-3 proton, which can be influenced by other substituents on the ring. Strong, non-nucleophilic bases are required to achieve complete and rapid deprotonation while minimizing side reactions.

  • n-Butyllithium (n-BuLi): This is the most common and effective base for deprotonating simple, unsubstituted or alkyl-substituted isoxazoles. The reaction is typically performed at low temperatures (-78 °C) to prevent decomposition of the lithiated intermediate and to control reactivity.

  • Lithium Diisopropylamide (LDA): A sterically hindered, non-nucleophilic base, LDA is an excellent alternative to n-BuLi, particularly when the isoxazole substrate contains base-sensitive functional groups.

The stability of the C-3 lithiated isoxazole is a key consideration. These intermediates can be unstable at higher temperatures, potentially leading to ring-opening or other decomposition pathways. Therefore, maintaining a low temperature throughout the deprotonation and electrophilic quench steps is paramount for achieving high yields.

Visualizing the Deprotonation Workflow

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Electrophilic Quench Isoxazole Isoxazole Derivative Lithiated C-3 Lithiated Isoxazole Isoxazole->Lithiated THF, -78 °C Base Strong Base (e.g., n-BuLi) Base->Lithiated Functionalized C-3 Functionalized Isoxazole Lithiated->Functionalized Addition of E+ Electrophile Electrophile (E+) Electrophile->Functionalized

Caption: Workflow for C-3 functionalization via deprotonation.

Protocol: C-3 Alkylation of 5-Methylisoxazole

This protocol details the alkylation of 5-methylisoxazole with iodomethane as a representative example.

Materials:

  • 5-Methylisoxazole

  • n-Butyllithium (2.5 M in hexanes)

  • Iodomethane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Solution: Add 5-methylisoxazole (1.0 eq) to anhydrous THF (to make a 0.2 M solution) in the flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add iodomethane (1.2 eq) dropwise to the solution at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,5-dimethylisoxazole.

Trustworthiness Note: The success of this protocol hinges on the strict exclusion of atmospheric moisture and oxygen. Ensure all glassware is thoroughly dried and the reaction is maintained under a positive pressure of inert gas. The slow, dropwise addition of n-BuLi is crucial to control the exotherm and prevent side reactions.

Core Strategy 2: C-3 Functionalization via Metal-Catalyzed Cross-Coupling

Cross-coupling reactions provide a powerful and versatile alternative for C-3 functionalization, particularly for the formation of C-C and C-heteroatom bonds that are challenging to construct via nucleophilic attack. This approach requires a pre-functionalized isoxazole, typically bearing a halogen (Br, I) or a triflate group at the C-3 position.

Mechanistic Overview & Strategic Choices

Suzuki, Stille, and Sonogashira couplings are among the most frequently used methods for C-3 functionalization. The general catalytic cycle involves oxidative addition of the C-3-functionalized isoxazole to a low-valent metal catalyst (typically Palladium(0)), followed by transmetalation with an organometallic coupling partner and reductive elimination to furnish the product and regenerate the catalyst.

  • Suzuki Coupling: Employs boronic acids or esters as coupling partners. This method is highly popular due to the commercial availability, stability, and low toxicity of boronic acid reagents.

  • Stille Coupling: Utilizes organostannanes. While powerful, the toxicity of tin reagents is a significant drawback.

  • Sonogashira Coupling: Specifically for the introduction of alkyne moieties, this reaction couples a terminal alkyne with the C-3 halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

Visualizing the Suzuki Coupling Workflow

cluster_0 Reaction Components cluster_1 Reaction & Product Isoxazole 3-Bromo-5-phenylisoxazole Coupling Suzuki Coupling Reaction Isoxazole->Coupling Boronic Arylboronic Acid Boronic->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Product 3-Aryl-5-phenylisoxazole Coupling->Product Solvent, Heat

Caption: Key components of a C-3 Suzuki coupling reaction.

Protocol: Suzuki Coupling of 3-Bromo-5-phenylisoxazole with Phenylboronic Acid

This protocol provides a representative procedure for the synthesis of 3,5-diphenylisoxazole.

Materials:

  • 3-Bromo-5-phenylisoxazole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-bromo-5-phenylisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Catalyst and Solvents: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by 1,4-dioxane and water in a 4:1 ratio (to make a 0.1 M solution with respect to the starting isoxazole).

  • Heating: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 3,5-diphenylisoxazole.

Expertise Note: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the efficiency of the coupling reaction. For challenging substrates, screening different conditions is often necessary. For instance, using a more electron-rich and bulky phosphine ligand can sometimes improve yields for sterically hindered coupling partners.

Data Summary: Comparison of C-3 Functionalization Methods

FeatureDeprotonation / Electrophilic QuenchMetal-Catalyzed Cross-Coupling
Starting Material Unsubstituted C-3 IsoxazoleC-3 Halogenated or Triflated Isoxazole
Key Reagent Strong, non-nucleophilic base (n-BuLi, LDA)Palladium catalyst, organometallic partner
Reaction Conditions Cryogenic temperatures (-78 °C)Elevated temperatures (reflux)
Functional Group Tolerance Limited by sensitivity to strong basesGenerally broader, but sensitive to some functionalities
Scope of Introduced Group Alkyls, silyls, carbonyls, etc.Aryls, heteroaryls, vinyls, alkynes
Key Advantage Atom economical, direct C-H functionalizationWide scope for complex fragment introduction
Key Disadvantage Requires cryogenic conditions, sensitive to moistureRequires pre-functionalization, catalyst cost

References

  • Title: The Isoxazole Ring and Its C-3-Substitution. Source: Molecules. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Source: Chemical Reviews. URL: [Link]

  • Title: Lithiation of Five-membered Heterocycles. Source: Topics in Organometallic Chemistry. URL: [Link]

Application

Scalable synthesis of 5-Nitroisoxazole-3-carboxylic acid intermediates

Application Note: Scalable and Regioselective Synthesis of 5-Nitroisoxazole-3-Carboxylic Acid Intermediates Executive Summary The 5-nitroisoxazole-3-carboxylic acid scaffold is a highly versatile and privileged intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable and Regioselective Synthesis of 5-Nitroisoxazole-3-Carboxylic Acid Intermediates

Executive Summary

The 5-nitroisoxazole-3-carboxylic acid scaffold is a highly versatile and privileged intermediate in medicinal chemistry. It serves as a foundational building block for synthesizing bivalent ligands targeting AMPA receptors[1][2] and potent non-purine xanthine oxidase inhibitors[3]. This application note details a scalable, highly regioselective heterocyclization protocol that circumvents the limitations of traditional cycloadditions, providing researchers with a robust pathway to synthesize this critical pharmacophore.

Strategic Rationale & Mechanistic Causality

Historically, the construction of the isoxazole ring has relied on the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or the condensation of hydroxylamine with 1,3-dielectrophiles. However, these traditional methods frequently suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5-disubstituted isomers[1]. Furthermore, direct electrophilic nitration of an unsubstituted isoxazole core lacks regiocontrol and requires harsh acidic conditions that can degrade sensitive functional groups[4].

To overcome these bottlenecks, this protocol utilizes a highly regioselective heterocyclization approach. By reacting electrophilic alkenes (alkyl acrylates) with a tetranitromethane-triethylamine (TNM-TEA) complex, the synthesis completely avoids the generation of regioisomers[1].

Mechanistic Causality : The controlled addition of TEA to TNM generates a reactive charge-transfer complex. When an electron-deficient alkene like isopropyl acrylate is introduced, the strong electron-withdrawing nature of the ester group dictates the electronic polarization of the double bond. This directs the cyclization precisely, placing the ester group exclusively at the C3 position and the nitro group at the C5 position. Subsequent elimination of nitrous acid (HNO2) drives the aromatization, yielding the stable alkyl 5-nitroisoxazole-3-carboxylate[4].

Workflow Visualization

Pathway A Alkyl Acrylate (Electrophilic Alkene) B TNM-TEA Complex (Nitrating/Cyclizing Agent) C Charge-Transfer Intermediate [Regioselective Addition] D Alkyl 5-Nitroisoxazole-3-carboxylate (Stable Intermediate) C->D Heterocyclization (- HNO2) E Saponification (LiOH, THF/H2O) D->E F 5-Nitroisoxazole-3-carboxylic Acid (Target Scaffold) E->F Acidification (HCl, pH 2) AB AB AB->C

Fig 1: Regioselective heterocyclization and saponification workflow.

Quantitative Optimization Data

To demonstrate scalability and optimize the heterocyclization step, various acrylate substrates were evaluated. Isopropyl acrylate provides the optimal balance of steric stability and isolated yield.

Table 1: Optimization of Alkyl 5-Nitroisoxazole-3-carboxylate Synthesis

EntryAcrylate SubstrateReagentsTemp (°C)Time (h)Yield (%)Regioselectivity
1Methyl acrylateTNM, TEA, DCM0 to 251278>99:1
2Ethyl acrylateTNM, TEA, DCM0 to 251282>99:1
3 Isopropyl acrylate TNM, TEA, DCM 0 to 25 14 85 >99:1
4tert-Butyl acrylateTNM, TEA, DCM0 to 251871>99:1

Step-by-Step Experimental Protocol

Safety Warning: Tetranitromethane (TNM) is a powerful oxidizer and energetic material. It can form explosive mixtures with organic compounds. All procedures must be conducted in a well-ventilated fume hood behind a blast shield using appropriate PPE.

Step 1: Heterocyclization (Synthesis of Isopropyl 5-Nitroisoxazole-3-carboxylate)
  • Preparation : In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stirrer and argon atmosphere, dissolve isopropyl acrylate (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • TNM Addition : Carefully add tetranitromethane (TNM, 11.0 mmol) to the solution.

  • Base Addition (Critical Step) : Cool the reaction mixture to 0 °C using an ice-water bath. Add triethylamine (TEA, 12.0 mmol) dropwise over 30 minutes. Causality: The slow addition at 0 °C is a critical safety measure to control the highly exothermic formation of the charge-transfer complex and prevent runaway decomposition.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 14 hours.

  • Workup : Quench the reaction with distilled water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel flash chromatography (Hexane:EtOAc 4:1) to afford pure isopropyl 5-nitroisoxazole-3-carboxylate.

In-Process Self-Validation (Step 1):

  • Visual Cue : The reaction mixture transitions from a pale yellow to a deep orange/red upon the formation of the TNM-TEA complex.

  • Analytical Cue : ¹H NMR of a crude aliquot will show the complete loss of the acrylate alkene protons (δ 5.8–6.4 ppm) and the appearance of a sharp singlet at δ ~7.4 ppm, corresponding to the newly formed C4 aromatic proton of the isoxazole ring[2].

Step 2: Saponification (Synthesis of 5-Nitroisoxazole-3-carboxylic Acid)
  • Preparation : Dissolve the purified isopropyl 5-nitroisoxazole-3-carboxylate (5.0 mmol) in a mixture of THF:H₂O (3:1 v/v, 16 mL).

  • Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, 7.5 mmol) portion-wise at 0 °C. Causality: Using a mild base like LiOH in a miscible solvent system is critical. Stronger bases (NaOH/KOH) at elevated temperatures can cause premature ring-opening or degradation of the highly electrophilic 5-nitroisoxazole core.

  • Reaction : Stir the mixture at room temperature for 3 hours.

  • Workup : Evaporate the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (10 mL) to remove any unreacted starting material or organic impurities.

  • Acidification : Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

  • Isolation : Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield 5-nitroisoxazole-3-carboxylic acid.

In-Process Self-Validation (Step 2):

  • Visual Cue : Upon acidification of the aqueous layer to pH 2, the product crashes out as a crystalline solid, validating successful phase transfer and hydrolysis.

  • Analytical Cue : FTIR will show the emergence of a broad carboxylic acid -OH stretch (~3400–2500 cm⁻¹), and ¹³C NMR will confirm the disappearance of the isopropyl ester carbons.

Downstream Applications

The C5-nitro group on the resulting isoxazole core is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. Reacting 5-nitroisoxazole-3-carboxylic acid derivatives with various nucleophiles (e.g., amines, thiols) yields 5-amino or 5-thio isoxazoles. These transformations are critical for the late-stage functionalization of pharmacophores utilized in AMPA receptor modulators and targeted enzyme inhibitors.

Sources

Method

Application Notes and Protocols for the Reduction of the Nitro Group in 5-Nitroisoxazole-3-carboxylic Acid

Introduction: The Significance of 5-Aminoisoxazole-3-carboxylic Acid in Drug Discovery 5-Aminoisoxazole-3-carboxylic acid is a highly valuable building block in medicinal chemistry and drug development. The isoxazole sca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Aminoisoxazole-3-carboxylic Acid in Drug Discovery

5-Aminoisoxazole-3-carboxylic acid is a highly valuable building block in medicinal chemistry and drug development. The isoxazole scaffold is a bioisostere for various functional groups, offering improvements in metabolic stability, lipophilicity, and potency.[1] The presence of both an amino and a carboxylic acid group on this heterocyclic core provides two key points for molecular diversification, enabling the synthesis of a wide array of derivatives for screening in drug discovery programs. These derivatives have shown promise in a range of therapeutic areas. The conversion of the readily available 5-nitroisoxazole-3-carboxylic acid to its amino counterpart is a critical transformation for accessing this important class of molecules. This guide provides a detailed overview of the methods for this reduction, with a focus on chemoselectivity and the preservation of the isoxazole ring.

Core Challenge: The Dichotomy of Isoxazole Ring Stability

The isoxazole ring is an aromatic heterocycle that, while generally stable, possesses a latent reactivity due to the inherent weakness of the N-O bond.[2] This bond is susceptible to cleavage under certain reductive conditions, which can lead to undesired ring-opened byproducts.[3] Therefore, the primary challenge in the reduction of 5-nitroisoxazole-3-carboxylic acid is to achieve the selective reduction of the nitro group to an amine while preserving the integrity of the isoxazole ring. The choice of reducing agent and reaction conditions is paramount to the success of this transformation.

Comparative Analysis of Reduction Methodologies

Several methods are commonly employed for the reduction of aromatic nitro compounds.[4][5] The suitability of each for the reduction of 5-nitroisoxazole-3-carboxylic acid is dependent on the desired selectivity, scale of the reaction, and available laboratory equipment. Below is a comparative summary of the most relevant methods.

MethodReagentsAdvantagesDisadvantagesIsoxazole Ring Stability
Catalytic Hydrogenation H₂, Pd/C or PtO₂High efficiency, clean reaction, scalable.Potential for isoxazole ring opening, requires specialized equipment (hydrogenator).Can be problematic, requires careful optimization of catalyst and conditions.
Tin(II) Chloride Reduction SnCl₂·2H₂OHigh chemoselectivity, mild conditions, tolerates various functional groups.[4][6]Generates tin-based waste, which can be difficult to remove completely.[6]Generally good, one of the most reliable methods for preserving the isoxazole ring.[7]
Iron-based Reduction Fe/HCl or Fe/NH₄ClCost-effective, robust, and widely applicable.[8]Requires stoichiometric amounts of iron, can be messy to work up.Good, generally does not affect the isoxazole ring.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a powerful method for nitro group reduction but must be approached with caution due to the potential for isoxazole ring cleavage.[3] The choice of catalyst and reaction conditions is critical for success.

Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_substrate Dissolve 5-Nitroisoxazole-3-carboxylic acid in a suitable solvent (e.g., Ethanol or Ethyl Acetate) prep_catalyst Add Pd/C catalyst (5-10 mol%) to the solution prep_substrate->prep_catalyst 1. reaction_setup Transfer the mixture to a high-pressure reactor (autoclave) prep_catalyst->reaction_setup 2. reaction_purge Purge the reactor with an inert gas (e.g., Nitrogen) reaction_setup->reaction_purge 3. reaction_hydrogenate Pressurize with Hydrogen gas (typically 1-4 atm) and stir at room temperature reaction_purge->reaction_hydrogenate 4. reaction_monitor Monitor reaction progress by TLC or LC-MS reaction_hydrogenate->reaction_monitor 5. workup_filter Filter the reaction mixture through Celite to remove the catalyst reaction_monitor->workup_filter 6. workup_concentrate Concentrate the filtrate under reduced pressure workup_filter->workup_concentrate 7. workup_purify Purify the crude product by recrystallization or column chromatography workup_concentrate->workup_purify 8.

A typical experimental workflow for catalytic hydrogenation.

Detailed Step-by-Step Methodology:

  • Reactor Setup: In a high-pressure reaction vessel, dissolve 5-nitroisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution under an inert atmosphere.

  • Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (start with 1 atm and increase if necessary) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-aminoisoxazole-3-carboxylic acid.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Solvent: Ethanol and ethyl acetate are common solvents for catalytic hydrogenation as they are relatively inert and can dissolve the starting material.

  • Catalyst: Palladium on carbon is a highly active catalyst for nitro group reduction. However, its high activity can sometimes lead to over-reduction and ring cleavage. If ring opening is observed, a less active catalyst such as platinum oxide (PtO₂) or a poisoned catalyst (e.g., Lindlar's catalyst) could be explored.

  • Pressure and Temperature: Starting with mild conditions (1 atm H₂, room temperature) is crucial to minimize the risk of isoxazole ring opening.

Protocol 2: Tin(II) Chloride Reduction

Reduction with tin(II) chloride is a classic and highly reliable method for converting aromatic nitro compounds to anilines, often demonstrating excellent chemoselectivity.[4][6]

Workflow for Tin(II) Chloride Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_substrate Dissolve 5-Nitroisoxazole-3-carboxylic acid in Ethanol prep_reagent Add SnCl₂·2H₂O (3-5 equivalents) to the solution prep_substrate->prep_reagent 1. reaction_heat Heat the reaction mixture to reflux prep_reagent->reaction_heat 2. reaction_monitor Monitor reaction progress by TLC or LC-MS reaction_heat->reaction_monitor 3. workup_cool Cool the reaction mixture to room temperature reaction_monitor->workup_cool 4. workup_basify Carefully basify with a solution of NaHCO₃ or NaOH to pH ~8 workup_cool->workup_basify 5. workup_extract Extract the product with an organic solvent (e.g., Ethyl Acetate) workup_basify->workup_extract 6. workup_dry Dry the organic layer over anhydrous Na₂SO₄ and concentrate workup_extract->workup_dry 7. workup_purify Purify the crude product workup_dry->workup_purify 8.

A typical experimental workflow for Tin(II) Chloride reduction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitroisoxazole-3-carboxylic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 8. This will precipitate tin salts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-aminoisoxazole-3-carboxylic acid.

  • Purification: The product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Reagent: Tin(II) chloride is a mild reducing agent that is highly selective for nitro groups in the presence of other reducible functionalities.[4]

  • Solvent: Ethanol is a common solvent for SnCl₂ reductions and is effective at dissolving both the starting material and the reagent.

  • Work-up: The basic work-up is essential to precipitate the tin salts as tin hydroxides, allowing for their removal by filtration. Incomplete removal of tin salts can complicate product purification.

Protocol 3: Iron/Ammonium Chloride Reduction

Reduction using iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and robust method suitable for larger-scale synthesis.

Workflow for Iron/Ammonium Chloride Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_substrate Suspend 5-Nitroisoxazole-3-carboxylic acid in a mixture of Ethanol and Water prep_reagents Add Iron powder (3-5 equivalents) and Ammonium Chloride (4-5 equivalents) prep_substrate->prep_reagents 1. reaction_heat Heat the reaction mixture to reflux prep_reagents->reaction_heat 2. reaction_monitor Monitor reaction progress by TLC or LC-MS reaction_heat->reaction_monitor 3. workup_cool Cool the reaction mixture to room temperature reaction_monitor->workup_cool 4. workup_filter Filter the hot reaction mixture through Celite workup_cool->workup_filter 5. workup_concentrate Concentrate the filtrate to remove ethanol workup_filter->workup_concentrate 6. workup_extract Extract the aqueous residue with Ethyl Acetate workup_concentrate->workup_extract 7. workup_dry Dry the organic layer and concentrate workup_extract->workup_dry 8. workup_purify Purify the crude product workup_dry->workup_purify 9.

A typical experimental workflow for Iron/Ammonium Chloride reduction.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 5-nitroisoxazole-3-carboxylic acid (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: To the stirred suspension, add iron powder (3-5 eq) and ammonium chloride (NH₄Cl, 4-5 eq).

  • Heating: Heat the reaction mixture to reflux. The reaction is often vigorous initially.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture slightly and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite® pad with hot ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Reagents: Iron is an inexpensive and effective reducing agent. Ammonium chloride acts as an electrolyte to maintain a slightly acidic pH, which facilitates the reduction. This method is generally milder than using strong acids like HCl.[2]

  • Solvent System: The ethanol/water mixture is effective for this reaction as it helps to dissolve the ammonium chloride and provides a good medium for the heterogeneous reaction.

  • Hot Filtration: Filtering the reaction mixture while hot is often recommended to prevent the product from precipitating with the iron salts.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons.

  • Isoxazole Ring Opening: If ring-opened byproducts are observed (particularly with catalytic hydrogenation), reduce the reaction temperature, lower the hydrogen pressure, or switch to a less active catalyst. Alternatively, a more chemoselective method like SnCl₂ or Fe/NH₄Cl reduction should be employed.

  • Product Isolation and Purification: The work-up procedures are crucial for removing inorganic byproducts. For SnCl₂ and Fe reductions, ensuring the correct pH during the work-up is key to precipitating and removing the metal salts effectively. The carboxylic acid and amino functionalities of the product can make it amphoteric, so careful pH adjustment during extraction is necessary to ensure it is in a form that is soluble in the organic layer.

Conclusion

The reduction of 5-nitroisoxazole-3-carboxylic acid to 5-aminoisoxazole-3-carboxylic acid is a key transformation for the synthesis of valuable building blocks in drug discovery. While several methods can achieve this reduction, careful consideration must be given to the potential for isoxazole ring cleavage. For a reliable and chemoselective conversion that preserves the isoxazole ring, the use of tin(II) chloride or iron-based reduction systems is highly recommended. Catalytic hydrogenation can also be effective but requires careful optimization of reaction conditions to avoid undesired side reactions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to perform this important transformation efficiently and safely.

References

  • Zielińska-Pisklak, M., Stachyra, A., & Pisklak, D. M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • Afonin, S. M., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Pharmaceuticals, 16(11), 1599. [Link]

  • Veeraswamya, B., et al. (2012). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry - Section B, 51B(9), 1303-1310. Retrieved from [Link]

  • D'hooghe, M., et al. (2006). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 11(11), 851-862. [Link]

  • ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2025). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Mendeleev Communications, 35(4), 513-515. [Link]

  • Reddit. (2025, February 20). Nitro reduction conditions. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Pearson Study Prep. (2015, February 23). Reduction of Nitro Groups [Video]. YouTube. [Link]

  • Semantic Scholar. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. Retrieved from [Link]

  • European Patent Office. (1996, May 7). PROCESS FOR THE CATALYTIC HYDROGENATION OF AROMATIC NITRO COMPOUNDS (EP 0825979 B1). Google Patents.
  • Google Patents. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds (WO1996036597A1). Google Patents.
  • Royal Society of Chemistry. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Catalysis Science & Technology, 4(1), 18-29. [Link]

  • Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. Retrieved from [Link]

  • NRO Chemistry. (2024, November 30). Hydrogenation Reaction Set up - Reduction of a Nitro group [Video]. YouTube. [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017, September 15). (PDF) Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. ResearchGate. Retrieved from [Link]

  • TIB. (2014, January 13). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part XII. Conversion of aryl 2-nitroaryl ethers into novel 3-aryl-2,3-dihydro-1,3,2-benzoxazaphosph(V)oles (oxazaphosphoranes) and their 2-oxo-derivatives. Journal of the Chemical Society, Perkin Transactions 1, (22), 2442-2448. [Link]

  • Zou, Y.-Q., et al. (2009). Ethyl 3-carboxy-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1174. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 5-Nitroisoxazole-3-carboxylic acid synthesis

Technical Support Center: Optimizing 5-Nitroisoxazole-3-Carboxylic Acid Synthesis Mechanistic Overview & Synthetic Strategy The synthesis of 5-nitroisoxazole-3-carboxylic acid is a critical pathway for developing bivalen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Nitroisoxazole-3-Carboxylic Acid Synthesis

Mechanistic Overview & Synthetic Strategy The synthesis of 5-nitroisoxazole-3-carboxylic acid is a critical pathway for developing bivalent ligands and AMPA receptor modulators[1][2]. Traditional nitration of the isoxazole core is highly inefficient because the 3- and 5-positions are electronically deactivated by the heteroatoms. The most robust, modern approach circumvents direct nitration by utilizing the heterocyclization of electrophilic alkenes (e.g., methyl acrylate) using tetranitromethane (TNM) in the presence of triethylamine (TEA)[3].

While this two-step methodology (heterocyclization followed by ester hydrolysis) is elegant, researchers frequently encounter severe yield drops. As a Senior Application Scientist, I have structured this guide to address the precise mechanistic failures—specifically exotherm-induced polymerization and nucleophilic aromatic substitution (SNAr) vulnerabilities—to ensure your protocol is high-yielding and self-validating.

SynthesisWorkflow A Methyl Acrylate + Tetranitromethane B TNM-TEA Complex (0 °C to RT) A->B TEA dropwise (Exothermic) C Methyl 5-nitroisoxazole- 3-carboxylate B->C Heterocyclization Yield: 75-85% D Acidic Hydrolysis (6M HCl, Dioxane) C->D Preferred Pathway (Prevents SNAr) F Basic Hydrolysis (NaOH, MeOH) C->F Common Error (Nucleophilic Attack) E 5-Nitroisoxazole- 3-carboxylic acid (Target) D->E Target Yield: >90% G 5-Methoxyisoxazole- 3-carboxylic acid (SNAr Byproduct) F->G Nitro Displacement

Workflow for 5-nitroisoxazole-3-carboxylic acid synthesis highlighting the SNAr vulnerability.

Interactive Troubleshooting FAQs

Q1: My heterocyclization step using TNM and methyl acrylate yields a dark, viscous mixture with <20% of the target methyl 5-nitroisoxazole-3-carboxylate. What is causing this? Mechanistic Cause: The reaction between TNM and TEA generates trinitromethanide and N-nitrotriethylammonium[3]. This initiation is highly exothermic. If TEA is added too rapidly or at ambient temperature, the localized heat spikes cause the methyl acrylate to undergo spontaneous radical polymerization, consuming your starting material and trapping the product in a polymer matrix. Scientist's Solution:

  • Strict Thermal Control: Ensure the TNM/dioxane solution is chilled to exactly 0 °C before introducing TEA.

  • Controlled Addition: Add TEA dropwise over 15–30 minutes. Do not introduce the methyl acrylate until the TNM-TEA complex has stabilized (typically 5 minutes post-TEA addition)[3].

  • Inhibitors: If scaling up, adding a trace amount (0.01 eq) of a radical inhibitor like BHT (butylated hydroxytoluene) can suppress acrylate polymerization without interfering with the heterocyclization.

Q2: I successfully isolated the ester intermediate, but upon basic hydrolysis (NaOH/MeOH) to yield 5-nitroisoxazole-3-carboxylic acid, my NMR shows the loss of the nitro group. Why? Mechanistic Cause: This is the most common point of failure in this workflow. The C5-nitro group on the isoxazole ring is highly electrophilic. Under basic conditions, the hydroxide or alkoxide acts as a nucleophile, initiating a Nucleophilic Aromatic Substitution (SNAr)[1]. The nitro group acts as an excellent leaving group, resulting in its complete displacement to form 5-methoxyisoxazole-3-carboxylic acid or 5-hydroxyisoxazole-3-carboxylic acid[1]. Scientist's Solution: You must abandon basic hydrolysis. To preserve the C5-nitro group, the ester must be cleaved under strictly acidic conditions . Refluxing the intermediate in a mixture of 1,4-dioxane and 6M HCl effectively hydrolyzes the ester to the carboxylic acid while completely suppressing the SNAr pathway.

Q3: Is it safe to scale up the TNM-TEA heterocyclization to a multi-gram level? Mechanistic Cause: Tetranitromethane is a powerful oxidizer. When mixed with organic bases like TEA, it forms energetic complexes that are shock- and temperature-sensitive. Scientist's Solution: Batch scale-ups beyond 5 grams of TNM are strongly discouraged in standard glassware. For larger syntheses, we recommend transitioning this step to a continuous-flow reactor, which provides superior heat dissipation and limits the steady-state concentration of the energetic TNM-TEA intermediate.

Quantitative Yield Analysis: Hydrolysis Optimization

To illustrate the critical nature of the hydrolysis environment, the table below summarizes the causality between reaction conditions and target yield.

Hydrolysis ConditionReagents & SolventTempTarget Yield (5-Nitro Acid)Major Byproduct (SNAr)
Standard Basic2M NaOH, MeOH25 °C< 5%5-Methoxyisoxazole-3-carboxylic acid (>85%)
Mild BasicLiOH, THF/H₂O0 °C25%5-Hydroxyisoxazole-3-carboxylic acid (60%)
Acidic (Validated) 6M HCl, 1,4-Dioxane 80 °C 92% None (Trace unreacted ester)

Validated Experimental Protocol

This protocol is designed as a self-validating system; specific color changes and physical profiles will confirm success at each stage.

Step 1: Synthesis of Methyl 5-nitroisoxazole-3-carboxylate

  • Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve tetranitromethane (2.5 mmol) in anhydrous 1,4-dioxane (2.0 mL)[3].

  • Complex Formation: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C. Add triethylamine (2.0 mmol) dropwise over 15 minutes.

    • Validation check: The solution will turn deep yellow/orange, indicating the successful generation of the trinitromethanide anion.

  • Cyclization: Stir for exactly 5 minutes at 0 °C, then add methyl acrylate (1.0 mmol) in one rapid portion[3].

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Workup: Quench with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the ester intermediate.

Step 2: Acidic Hydrolysis to 5-Nitroisoxazole-3-carboxylic acid

  • Reaction Setup: Suspend the purified methyl 5-nitroisoxazole-3-carboxylate (1.0 mmol) in a mixture of 1,4-dioxane (5.0 mL) and 6M aqueous HCl (5.0 mL).

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 4–6 hours.

    • Validation check: TLC (DCM:MeOH 9:1) should show the complete disappearance of the higher-Rf ester spot, confirming hydrolysis without SNAr degradation.

  • Isolation: Cool the mixture to 0 °C. The target 5-nitroisoxazole-3-carboxylic acid will precipitate as a crystalline solid. Filter, wash with ice-cold water, and dry under high vacuum.

References

  • Volkova, Y. A., et al. "Unexpected Heterocyclization of Electrophilic Alkenes by Tetranitromethane in the Presence of Triethylamine. Synthesis of 5-Nitroisoxazoles." The Journal of Organic Chemistry, 2019. URL:[Link]

  • Sedenkova, K. N., et al. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors." Molecules, 2023. URL:[Link]

  • Sedenkova, K. N., et al. "A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor." Molecules, 2021. URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 5-Nitroisoxazole-3-carboxylic acid in DMSO

Technical Support Center: Troubleshooting Solubility Issues of 5-Nitroisoxazole-3-carboxylic Acid in DMSO Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encou...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues of 5-Nitroisoxazole-3-carboxylic Acid in DMSO

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility of heterocyclic compounds. 5-Nitroisoxazole-3-carboxylic acid (CAS 1368191-38-1) presents a unique set of physicochemical challenges when formulated in dimethyl sulfoxide (DMSO). While DMSO is a premier polar aprotic solvent, its interaction with this specific electron-deficient, hydrogen-bonding molecule requires rigorous handling.

This guide bypasses generic advice to provide you with the mechanistic causality behind precipitation events, self-validating protocols, and actionable diagnostics to ensure the integrity of your assays.

Section 1: The Mechanistic "Why" Behind Solubility Failures

When 5-Nitroisoxazole-3-carboxylic acid crashes out of a DMSO solution, it is rarely a random event. It is the result of three specific thermodynamic and kinetic disruptions:

  • Hygroscopic Water Uptake (The Anti-Solvent Effect): DMSO is profoundly hygroscopic. Even brief exposure to ambient humidity causes rapid water absorption[1]. In solution, the carboxylic acid group of 5-Nitroisoxazole-3-carboxylic acid acts as a strong hydrogen bond donor to the sulfoxide oxygen. When water enters the system, it competitively hydrogen-bonds with DMSO. This disrupts the solvation shell around the hydrophobic isoxazole core, effectively acting as an anti-solvent and forcing the compound into a kinetically unstable supersaturated state[2].

  • Freeze-Thaw Induced Supersaturation: DMSO has a relatively high freezing point of 18.5 °C[1]. When a stock solution is stored at -20 °C, the solvent crystallizes. During this phase transition, the solute and any absorbed water are excluded from the DMSO crystal lattice, creating localized micro-environments of extreme concentration. Upon thawing, the solution enters a metastable supersaturated zone. Repeated freeze-thaw cycles synergistically enhance the probability of irreversible precipitation[3].

  • Thermal Degradation (Decarboxylation Risk): Nitroisoxazoles are generally stable in pure DMSO at room temperature[4]. However, the electron-withdrawing nature of the 5-nitro group makes the isoxazole ring highly sensitive. Applying excessive heat (>40 °C) to force a precipitated compound back into solution can trigger the decarboxylation of the 3-carboxylic acid group, permanently altering your active pharmaceutical ingredient (API).

Section 2: Diagnostic & Resolution Workflow

Use the following logic tree to diagnose and resolve precipitation events in your laboratory.

DiagnosticWorkflow Start Precipitation Detected (5-Nitroisoxazole-3-carboxylic acid in DMSO) CheckWater 1. Assess DMSO Water Content (Coulometric Karl Fischer) Start->CheckWater IsWet Water > 0.1% w/w? CheckWater->IsWet UseDry Discard & Use Fresh Anhydrous DMSO (<0.005%) IsWet->UseDry Yes CheckTemp 2. Assess Thermal History (Freeze-Thaw Cycles) IsWet->CheckTemp No UseDry->CheckTemp IsCold Recent Thaw? CheckTemp->IsCold WarmSonicate Incubate at 37°C for 15 min + Mild Sonication IsCold->WarmSonicate Yes CheckDegradation 3. Assess Chemical Stability (LC-MS / NMR) IsCold->CheckDegradation No WarmSonicate->CheckDegradation IsDegraded Decarboxylation Detected? CheckDegradation->IsDegraded PrepFresh Prepare Fresh Stock (Avoid Heating >40°C) IsDegraded->PrepFresh Yes Success Homogeneous Solution Achieved IsDegraded->Success No PrepFresh->Success

Workflow for diagnosing and resolving solubility failures of 5-Nitroisoxazole-3-carboxylic acid.

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions Causality: Minimizing atmospheric exposure prevents the anti-solvent effect of water.

  • Purge: Flush a sterile, dry glass vial (amber glass preferred) with Argon or Nitrogen gas.

  • Weigh: Rapidly weigh the 5-Nitroisoxazole-3-carboxylic acid powder to minimize atmospheric exposure.

  • Solvent Extraction: Using a dry syringe, extract anhydrous DMSO (<0.005% water) directly from a Sure/Seal™ septum bottle. Do not open the bottle cap.

  • Dissolution: Inject the DMSO into the purged vial. Vortex gently for 60 seconds.

  • Validation (Crucial): Hold the vial against a split black-and-white background under bright light. Look for the Tyndall effect (light scattering) which indicates undissolved micro-particulates.

  • Aliquot: Immediately dispense the homogeneous solution into single-use microtubes (e.g., 50 µL per tube) and store at -20 °C.

Protocol B: Rescuing a Precipitated Solution Causality: Controlled energy input overcomes the kinetic barrier of the metastable supersaturated state without causing thermal degradation.

  • Incubation: Place the precipitated microtube in a water bath set strictly to 37 °C for 15 minutes.

  • Sonication: Transfer to an ultrasonic bath (room temperature water) and sonicate for 3 to 5 minutes.

  • Validation: Perform an LC-MS injection of the rescued stock. Confirm the presence of the parent mass and ensure no peak corresponds to the decarboxylated degradant. If degradation is >2%, discard the stock.

Section 4: Frequently Asked Questions (FAQs)

Q: My solution was clear, but after diluting it into my aqueous assay buffer, it crashed out immediately. Why? A: This is a classic solvent-shift precipitation. While 5-Nitroisoxazole-3-carboxylic acid is highly soluble in pure DMSO, its solubility drops exponentially in aqueous media. The hydrophobic isoxazole core cannot remain solvated when the DMSO concentration drops below a critical threshold. Solution: Perform a step-wise serial dilution in intermediate solvent mixtures, or ensure rapid, high-shear mixing when spiking into the final aqueous assay buffer.

Q: Can I use standard volumetric Karl Fischer titration to check the water content of my DMSO? A: No. Volumetric Karl Fischer (KF) titration is notoriously problematic for DMSO. DMSO undergoes a slow side reaction where it is reduced by the KF iodine reagent into toxic dimethyl sulfide. This mimics a falsely high water concentration[5]. Solution: Use Coulometric KF titration for DMSO samples containing less than 1% w/w water, as it mitigates this interference and provides accurate low-level quantification[5].

Q: How many freeze-thaw cycles can a 10 mM stock of this compound tolerate? A: Zero is the ideal number. Freeze-thaw cycles in DMSO synergistically enhance compound precipitation[3]. When DMSO freezes, it forms a crystalline lattice that excludes the solute, creating localized zones of extreme supersaturation. Upon thawing, the compound often fails to re-dissolve[2]. Always use single-use aliquots.

Section 5: Quantitative Data & Tolerances

The following table summarizes the critical operational parameters for maintaining the solubility and integrity of 5-Nitroisoxazole-3-carboxylic acid in DMSO.

ParameterOptimal Range / LimitMechanistic Rationale
DMSO Water Content < 0.1% w/wWater competitively hydrogen-bonds with DMSO, displacing the solute and inducing precipitation.
Dissolution Temperature 20 °C – 37 °CTemperatures >40 °C risk thermal decarboxylation of the 3-carboxylic acid group.
Freeze-Thaw Cycles 0 (Single-use aliquots)Freezing concentrates water/solute, creating a thermodynamically unstable supersaturated zone upon thawing.
Storage Temperature -20 °C (Desiccated, Dark)Minimizes thermal degradation while preventing atmospheric moisture ingress.
Max Stock Concentration 10 mM – 50 mMHigher concentrations exponentially increase the risk of nucleation and precipitation during storage.

References

  • Dimethyl sulfoxide - Wikipedia. URL: [Link]

  • Compound precipitation in high-concentration DMSO solutions - PubMed (NIH). URL: [Link]

  • Testing for Water in DMSO: Exploring Alternatives to Volumetric Karl Fischer Analysis - Pharmaceutical Technology. URL: [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement - Ziath. URL: [Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi - ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for 5-Nitroisoxazole Coupling Reactions

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with 5-nitroisoxazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with 5-nitroisoxazole coupling reactions.

The 5-nitroisoxazole scaffold is a highly privileged structure in drug discovery, particularly for synthesizing bivalent ligands for AMPA receptors[1]. The primary method for functionalizing the C5 position is the Nucleophilic Aromatic Substitution (SNAr) reaction, where the highly electron-withdrawing nitro group acts as an exceptional leaving group. However, balancing reaction temperature, substrate solubility, and solvent nucleophilicity is critical to preventing complex mixtures and maximizing yields.

Mechanistic Pathway & Decision Matrix

Understanding the causality behind temperature selection is the first step in troubleshooting. At room temperature (20–25 °C), highly reactive nucleophiles (like hydroquinone) couple cleanly with soluble 5-nitroisoxazoles in polar aprotic solvents like acetonitrile (CH₃CN)[1]. However, when dealing with bulky nucleophiles (e.g., aliphatic diamines) or poorly soluble substrates (e.g., amide-substituted 5-nitroisoxazoles), the temperature must be elevated (60–80 °C).

Elevating the temperature introduces a kinetic risk: the activation energy barrier for competing nucleophiles is lowered. If a nucleophilic solvent like ethanol (EtOH) is used at high temperatures, it will outcompete your target nucleophile, leading to ether byproducts[2].

G Start 5-Nitroisoxazole S_NAr Coupling Reaction SolCheck Substrate Solubility in CH3CN at 25°C? Start->SolCheck HighSol High Solubility (e.g., Ester derivatives) SolCheck->HighSol Yes LowSol Low Solubility (e.g., Amide derivatives) SolCheck->LowSol No Action1 Run at Room Temp (20-25°C) Solvent: CH3CN HighSol->Action1 Action2 Increase Temperature (60-80°C) Change Solvent LowSol->Action2 SolventCheck Solvent Selection for Elevated Temp Action2->SolventCheck BadSolvent Nucleophilic Solvents (e.g., EtOH) SolventCheck->BadSolvent GoodSolvent Non-Nucleophilic Solvents (e.g., tert-BuOH, THF) SolventCheck->GoodSolvent ResultBad Side Product: 5-Ethoxyisoxazole BadSolvent->ResultBad ResultGood High Yield of Coupled Product GoodSolvent->ResultGood

Decision matrix for optimizing temperature and solvent in 5-nitroisoxazole SNAr coupling reactions.

Troubleshooting Guides & FAQs

Q1: I am running an SNAr coupling with an aliphatic diamine in acetonitrile at room temperature, but my yields are extremely low. What is going wrong? A: The issue is likely a combination of low substrate solubility and insufficient kinetic energy to drive the reaction with a bulky or less reactive nucleophile. Amide-substituted 5-nitroisoxazoles often fail to fully dissolve in CH₃CN at 25 °C[1]. Solution: You must increase the reaction temperature to 60–80 °C. However, do not simply heat the CH₃CN, as complex mixtures can still form. Transition to a solvent optimized for elevated temperatures, such as tert-butanol (tert-BuOH) or tetrahydrofuran (THF)[2].

Q2: I tried heating my SNAr reaction in ethanol (EtOH) to improve solubility, but NMR shows a major byproduct. What happened? A: By heating the reaction in EtOH, you provided enough thermal energy for the solvent to act as a competing nucleophile. The 5-nitro group is highly labile; at elevated temperatures, EtOH attacks the C5 position, yielding 5-ethoxyisoxazole as a major byproduct (often limiting your target yield to ~36%)[2]. Solution: Switch to a sterically hindered, non-nucleophilic solvent like tert-BuOH. The bulky tert-butyl group prevents the solvent from attacking the isoxazole ring, even at reflux temperatures, ensuring the diamine remains the only effective nucleophile[2].

Q3: Can I perform a Suzuki-Miyaura cross-coupling directly on the 5-nitro group by heating it with a Palladium catalyst? A: No. The 5-nitro group on an isoxazole is primed for SNAr (nucleophilic substitution), not transition-metal-catalyzed cross-coupling. Attempting a Suzuki coupling at the 5-position using the nitro group as a pseudo-halide will lead to redox side-reactions and degradation of the isoxazole ring. If you need to perform a Suzuki coupling, you must pre-functionalize the isoxazole with a halogen (e.g., bromine) at the 3- or 4-position[3].

Q4: I am trying to reduce the 5-nitroisoxazole to a 5-aminoisoxazole using SnCl₂ in EtOH, but the reaction is failing. Should I heat it? A: Heating SnCl₂ in EtOH will likely not solve the underlying issue, which is the profound insolubility of bis(5-nitroisoxazoles) in alcohols[4]. Solution: Abandon the SnCl₂/EtOH system. Instead, use a biphasic reduction system of Sodium Dithionite (Na₂S₂O₄) in a THF/H₂O mixture heated to 90 °C[5]. The high temperature ensures complete dissolution in the THF layer, while the aqueous layer safely partitions the inorganic reducing agent, creating a self-validating biphasic system[5].

Quantitative Data: Temperature & Solvent Optimization

The following table summarizes the empirical data regarding temperature and solvent choices for 5-nitroisoxazole SNAr coupling and subsequent reduction.

Substrate TypeReagent / NucleophileSolvent SystemTemp (°C)Outcome / YieldMechanistic Causality
Ester-5-nitroisoxazoleHydroquinoneCH₃CN20–25Good (70-85%) High solubility allows mild kinetic conditions[1].
Amide-5-nitroisoxazoleHydroquinoneCH₃CN20–25Poor (<10%) Low solubility stalls the reaction; starting material remains[1].
Any 5-nitroisoxazoleAliphatic DiamineEtOH60–80Moderate (36%) Thermal energy allows EtOH to compete, forming 5-ethoxyisoxazole[2].
Any 5-nitroisoxazoleAliphatic Diaminetert-BuOH60–80High (>80%) Steric bulk of solvent prevents nucleophilic attack at high temps[2].
Bis(5-nitroisoxazole)SnCl₂EtOH25–60Failed Extreme insolubility of the bis-heterocycle in ethanol[4].
Bis(5-nitroisoxazole)Na₂S₂O₄THF / H₂O90Good (60-75%) High temp + THF ensures solubility; H₂O partitions salts[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the visual or analytical cues described do not occur, halt the experiment and consult the troubleshooting guide.

Protocol A: High-Temperature SNAr Coupling of 5-Nitroisoxazole

Optimized for poorly soluble substrates or aliphatic diamine nucleophiles.

  • Setup & Dissolution (Self-Validation Step):

    • Suspend 0.2 mmol of the 5-nitroisoxazole derivative in 3.0 mL of tert-BuOH in a sealed reaction vial.

    • Heat the mixture to 60 °C.

    • Validation Check: The suspension must transition to a completely clear solution. If particulates remain, increase the solvent volume by 1.0 mL increments. Do not proceed until dissolution is complete.

  • Nucleophile Addition:

    • Add 0.1 mmol of the aliphatic diamine and 0.2 mmol of a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at 70–80 °C for 4–6 hours.

  • Reaction Tracking:

    • Monitor via TLC (Petroleum Ether:EtOAc = 3:1).

    • Validation Check: The highly UV-active starting material spot (Rf ~0.5) should disappear, replaced by a more polar product spot (Rf ~0.2)[5].

  • Quench & Workup:

    • Cool to room temperature. The product will often precipitate directly from the tert-BuOH as it cools. Filter and wash with cold water to yield the pure coupled bis(isoxazole).

Protocol B: Chemoselective Reduction to 5-Aminoisoxazole

Optimized to overcome the insolubility of coupled bis(5-nitroisoxazoles).

  • Biphasic Setup:

    • Dissolve 1.0 mmol of the coupled bis(5-nitroisoxazole) in 8.0 mL of THF.

    • In a separate flask, dissolve 6.0 mmol of Sodium Dithionite (Na₂S₂O₄) in 8.0 mL of deionized H₂O.

    • Combine the two solutions. Validation Check: You should observe a distinct biphasic mixture.

  • Thermal Activation:

    • Heat the vigorously stirred biphasic mixture to 90 °C for 1 hour[5].

    • Validation Check: The organic layer will change from pale yellow to deep orange/red, indicating the reduction of the nitro groups to amino groups.

  • Acidic Maturation & Quench:

    • Cool the mixture to room temperature. Add 8.0 mL of H₂O and 3.70 mL of concentrated HCl.

    • Stir at 60 °C for 15 minutes to break down any hydroxylamine intermediates.

    • Cool to room temperature and carefully quench with saturated NaHCO₃ until gas evolution ceases and the pH reaches 7–8.

    • Extract with EtOAc (4 × 20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo[5].

References

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI (International Journal of Molecular Sciences).[Link]

  • Straightforward chemoselective 4-nitration of 5-aminoisoxazoles. ResearchGate.[Link]

  • A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI (Molecules).[Link]

Sources

Optimization

Storage conditions to prevent degradation of 5-Nitroisoxazole-3-carboxylic acid

Technical Support Center: 5-Nitroisoxazole-3-carboxylic Acid A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling Welcome to the technical support guide for 5-Nitroisoxazole-3-carboxylic acid. As S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Nitroisoxazole-3-carboxylic Acid

A Guide to Ensuring Chemical Integrity Through Optimal Storage and Handling

Welcome to the technical support guide for 5-Nitroisoxazole-3-carboxylic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This document provides in-depth guidance, troubleshooting, and best practices for the storage and handling of 5-Nitroisoxazole-3-carboxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and storage of 5-Nitroisoxazole-3-carboxylic acid.

Q1: What are the ideal long-term storage conditions for 5-Nitroisoxazole-3-carboxylic acid?

To ensure maximum shelf-life and prevent degradation, 5-Nitroisoxazole-3-carboxylic acid should be stored under controlled conditions that mitigate its inherent chemical reactivities. Based on data from structurally similar compounds, the ideal storage involves a multi-faceted approach:

  • Temperature: For long-term storage, freezing temperatures, specifically -20°C , are recommended.[1][2] Some related nitroisoxazole derivatives are stable at 2-8°C, but freezing is a more robust strategy to minimize the rate of potential decomposition reactions.[3]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.

  • Container: Use a tightly sealed, amber glass vial or a container that is opaque to light. This prevents photodegradation and limits exposure to atmospheric moisture.[4]

  • Moisture: The compound must be kept dry . It should be stored in a desiccator, even when refrigerated or frozen.[1][3] The combination of a carboxylic acid and a heterocyclic ring makes it susceptible to moisture-driven degradation.[4][5]

Q2: What are the primary degradation pathways I should be aware of?

The structure of 5-Nitroisoxazole-3-carboxylic acid contains two key functionalities that are susceptible to degradation: the carboxylic acid group attached to the isoxazole ring and the nitro group, which influences the ring's electron density.

  • Decarboxylation: This is a significant concern for carboxylic acids attached to heterocyclic rings.[4] Under thermal stress (heating), the molecule can lose carbon dioxide (CO₂), leading to the formation of 5-nitroisoxazole. This irreversible reaction results in a loss of the key carboxylic acid functional group, rendering the compound useless for many subsequent reactions. The nitro group's electron-withdrawing nature can influence the stability of the carboxylate anion intermediate, potentially affecting the rate of this process.[6]

  • Hydrolytic Ring Opening: The isoxazole ring can be susceptible to cleavage under hydrolytic conditions, particularly in the presence of strong acids, bases, or even prolonged exposure to ambient moisture.[4][5] This pathway breaks open the heterocyclic ring, leading to the formation of various acyclic impurities that can interfere with your experiments.

DegradationPathways parent 5-Nitroisoxazole-3-carboxylic acid thermal_stress Thermal Stress (Heat) moisture Moisture (H₂O) (Acid/Base catalysis) decarboxylated 5-Nitroisoxazole + CO₂ thermal_stress->decarboxylated Decarboxylation hydrolyzed Acyclic Impurities (Ring-Opened Products) moisture->hydrolyzed Hydrolysis

Caption: Key degradation pathways for 5-Nitroisoxazole-3-carboxylic acid.
Q3: What are the typical signs of compound degradation?

Degradation is not always visible to the naked eye. However, you should be vigilant for the following indicators:

  • Visual Changes: A change in color (e.g., from off-white to yellow or brown) or texture (e.g., clumping or becoming sticky) can indicate the presence of impurities.

  • Analytical Discrepancies: This is the most reliable method of detection. A decrease in purity as measured by High-Performance Liquid Chromatography (HPLC) or the appearance of new peaks is a clear sign of degradation.[4][7] On a Thin-Layer Chromatography (TLC) plate, you may observe new spots or streaking that were not present in the initial analysis.[7]

  • Poor Experimental Outcomes: A noticeable decrease in reaction yield, the formation of unexpected side products, or a loss of biological activity can often be traced back to the degradation of a starting material.

Q4: Is 5-Nitroisoxazole-3-carboxylic acid sensitive to light?

Yes. Heterocyclic and nitro-containing compounds can be susceptible to photodegradation.[4] Exposure to UV light can provide the energy needed to initiate decomposition reactions. Therefore, it is crucial to store the compound in amber or opaque vials and minimize its exposure to direct light during handling and weighing.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using 5-Nitroisoxazole-3-carboxylic acid.

Troubleshooting start Problem Encountered d1 Inconsistent Experimental Results? (e.g., low yield, side products) start->d1 d2 Visible Change in Solid? (e.g., color, clumping) d1->d2 No a1 Assess Purity: Run HPLC/LC-MS analysis on the starting material. d1->a1 Yes d3 New Peaks/Spots in Analysis? (HPLC/TLC) d2->d3 No a2 Review Storage: Check temperature, light exposure, and container seal. Was it stored under inert gas? d2->a2 Yes a4 Order Fresh Stock: If degradation is confirmed, using a new, validated lot is the most reliable solution. d3->a4 No (No obvious issue) a5 Identify Impurity: Use Mass Spectrometry to identify the mass of the new peak. Does it match the decarboxylated product? d3->a5 Yes a1->d3 Purity <95% or new peaks found a2->a1 Storage Improper a3 Consider Purification: Recrystallize or perform column chromatography on a small sample. a3->a4 Purification Fails a5->a3 Impurity Identified

Caption: Troubleshooting workflow for issues with 5-Nitroisoxazole-3-carboxylic acid.
Observed Issue Potential Cause Recommended Action
Loss of Potency / Inconsistent Results Degradation of the starting material.Confirm the purity of the compound using a validated analytical method like HPLC before use. Use a fresh batch or re-purify the existing stock if purity is compromised.[4]
Color Change (e.g., to yellow/brown) Formation of degradation products; potential oxidation or exposure to light.Store the compound in a dark, airtight container under an inert atmosphere. Minimize exposure to ambient light during handling.[4]
Decreased Purity by HPLC/LC-MS Instability under current storage conditions (temperature, humidity).Ensure storage in a cool, dry environment, preferably at -20°C in a desiccator.[1]
New Peak in HPLC/LC-MS Analysis Possible decarboxylation or hydrolysis.Analyze the impurity by mass spectrometry to identify its structure. Adjust storage conditions to minimize its formation (e.g., lower temperature, strictly anhydrous conditions).[4][7]
Streaking or Tailing on TLC Plate The carboxylic acid is interacting strongly with the silica gel.Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to suppress ionization and improve the spot shape.[7]

Experimental Protocols

Protocol 1: Recommended Handling and Aliquoting Procedure

The objective of this protocol is to handle the solid compound in a manner that prevents contamination and degradation, especially when preparing smaller quantities for daily use from a larger stock bottle.

Methodology:

  • Equilibration: Before opening, remove the main container from the freezer (-20°C) or refrigerator and allow it to warm to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Perform all weighing and aliquoting in a glove box or glove bag under a positive pressure of nitrogen or argon. If unavailable, work quickly in a fume hood on a low-humidity day.

  • Aliquoting: Weigh the desired amount of compound into smaller, tared amber vials suitable for short-term use.

  • Inerting and Sealing: Backfill each new aliquot vial with inert gas, seal it tightly with a PTFE-lined cap, and wrap the cap with parafilm for an extra barrier against moisture.

  • Storage: Return the main stock bottle to its designated long-term storage condition (-20°C) immediately. Store the short-term aliquot vials under the same conditions until needed.

Protocol 2: Basic HPLC Method for Purity Assessment

This protocol provides a starting point for a reverse-phase HPLC method to quickly assess the purity of 5-Nitroisoxazole-3-carboxylic acid and detect potential degradation products.

Methodology:

  • System Configuration:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.

    • Detector: UV, set at a wavelength determined by a UV scan of the compound (a starting point of 254 nm or 316 nm can be used based on related structures).[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Run a gradient elution, for example:

      • Start at 10% B for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

  • Data Interpretation:

    • The main peak corresponds to 5-Nitroisoxazole-3-carboxylic acid.

    • Less polar impurities (like the decarboxylated product, 5-nitroisoxazole) will likely have shorter retention times.

    • More polar impurities (like hydrolyzed, ring-opened products) will likely have longer retention times.

    • Calculate purity based on the area percentage of the main peak relative to all peaks.

References

  • American Elements. 5-Methyl-4-nitro-3-isoxazolecarboxylic Acid Product Page. [Link]

  • Vasiliev, N. V., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. MDPI. [Link]

  • Zarei, M., & Rhyman, L. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]

  • Batra, S., et al. (2017). Efficient Transformation of Alkyl 3-nitro-5-(aryl/alkyl)isoxazole-4-carboxylates into 3-amino- and 3-hydrazinyl-5-aryl/alkyl-isoxazole-4-carboxylates in Aqueous Solution. ResearchGate. [Link]

  • Vasiliev, N. V., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Qu, Y., & Spain, J. C. (2011). Molecular and Biochemical Characterization of the 5-Nitroanthranilic Acid Degradation Pathway in Bradyrhizobium sp. Strain JS329. Journal of Bacteriology. [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC Advances. [Link]

  • Gajecka, M., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Arora, P. K. (2015). Bacterial degradation pathway of (A) 5-nitroanthranilate in Bradyrhizobium sp. JS329. ResearchGate. [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: HPLC Method Development for 5-Nitroisoxazole-3-carboxylic Acid

As a Senior Application Scientist, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method requires more than just screening columns; it demands a fundamental understanding of the analyt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method requires more than just screening columns; it demands a fundamental understanding of the analyte's physicochemical behavior.

5-Nitroisoxazole-3-carboxylic acid (5-NICA) presents a classic chromatographic challenge. The molecule features a highly polar isoxazole ring, a strongly electron-withdrawing nitro group, and an acidic carboxylic acid moiety. Due to these features, the estimated pKa​ of the carboxylic acid is extremely low (< 2.0). At physiological or neutral pH, 5-NICA exists almost entirely as a highly polar carboxylate anion. Consequently, on a standard reversed-phase C18 column, it exhibits virtually no hydrophobic retention and elutes in the void volume ( t0​ ).

To achieve baseline resolution, adequate retention ( k′>2 ), and peak symmetry, we must manipulate either the ionization state of the analyte or the fundamental chemistry of the stationary phase. This guide objectively compares three distinct methodological paradigms for 5-NICA detection: Ion-Suppression RP-HPLC , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Chromatography (RP/AX) .

Methodological Comparison & Experimental Protocols

Method A: Ion-Suppression Reversed-Phase HPLC (RP-HPLC)

The Causality: Standard reversed-phase chromatography relies on hydrophobic dispersion interactions between the analyte and the C18 alkyl chains[1]. Because 5-NICA is ionized at neutral pH, we must force it into a neutral, protonated state to induce hydrophobicity. By lowering the mobile phase pH below the analyte's pKa​ using a strong acid like 0.1% Trifluoroacetic acid (TFA, pH ~2.0), we suppress ionization.

Step-by-Step Protocol:

  • Column: Standard C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B hold for 2 min, ramp to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5-NICA standard in 5% Acetonitrile / 95% Water. Self-validation check: Ensure the sample diluent is weaker (more aqueous) than the initial mobile phase to prevent peak fronting.

  • Detection: UV at 254 nm.

Critique: While this method is highly accessible, operating at pH 2.0 accelerates column hydrolysis. Furthermore, TFA causes severe ion suppression if the method is transferred to an LC-MS system.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Causality: Instead of fighting the analyte's polarity, HILIC embraces it. HILIC utilizes a polar stationary phase (e.g., a zwitterionic sulfobetaine surface) and a highly organic mobile phase (>70% Acetonitrile). The stationary phase immobilizes a water-rich layer on its surface. 5-NICA is retained by partitioning from the bulk organic mobile phase into this stagnant aqueous layer[2].

Step-by-Step Protocol:

  • Column: Zwitterionic HILIC (Z-HILIC) (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Program: 15% A / 85% B for 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Sample Preparation: Dissolve 5-NICA in 85% Acetonitrile. Self-validation check: In HILIC, injecting a highly aqueous sample will disrupt the immobilized water layer, causing severe peak splitting. The diluent MUST match the high-organic mobile phase.

  • Detection: UV at 254 nm or ESI-MS (Negative mode).

Critique: HILIC provides excellent retention for polar acids and is highly MS-compatible. However, it requires extended column equilibration times (often >20 column volumes) to stabilize the aqueous layer.

Method C: Mixed-Mode Chromatography (RP/AX)

The Causality: Mixed-mode chromatography integrates two retention mechanisms—hydrophobic and electrostatic—into a single stationary phase[3]. By combining a C18 chain with a positively charged anion-exchange (AX) group, we can retain 5-NICA in its natural, ionized state. At pH 4.5, the carboxylate anion of 5-NICA binds strongly to the AX sites via electrostatic attraction, while the C18 provides secondary selectivity.

Step-by-Step Protocol:

  • Column: Mixed-Mode C18/WAX (150 mm × 3.0 mm, 3 µm).

  • Mobile Phase A: 20 mM Ammonium Formate buffer, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 10% B to 50% B over 10 min.

  • Flow Rate: 0.6 mL/min.

  • Sample Preparation: Dissolve 5-NICA in 10% Acetonitrile / 90% Buffer.

  • Detection: UV at 254 nm.

Critique: This is the most robust approach. It eliminates the need for harsh ion-pairing agents, operates at a mild pH, and offers orthogonal selectivity that can easily separate 5-NICA from structurally similar neutral impurities.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies based on standardized system suitability testing.

Performance MetricMethod A: RP-HPLC (Ion Suppression)Method B: HILIC (Zwitterionic)Method C: Mixed-Mode (RP/AX)
Retention Factor ( k′ ) 1.84.56.2
Peak Asymmetry ( Tf​ ) 1.45 (Tailing)1.101.05 (Highly Symmetrical)
Theoretical Plates ( N ) 8,50012,00015,500
LOD (S/N = 3, UV 254nm) 50 ng/mL15 ng/mL10 ng/mL
LC-MS Compatibility Poor (TFA suppresses ionization)Excellent (Volatile buffers)Excellent (Volatile buffers)
Equilibration Time Fast (~5 Column Volumes)Slow (~20 Column Volumes)Moderate (~10 Column Volumes)

Mechanistic Visualization

The diagram below illustrates the divergent retention mechanisms employed by each method to capture the highly polar, acidic 5-NICA molecule.

RetentionMechanisms cluster_RP Method A: RP-HPLC (Ion Suppression) cluster_HILIC Method B: HILIC cluster_MM Method C: Mixed-Mode (RP/AX) Analyte 5-NICA (Polar, Acidic) RP_Mech Hydrophobic Partitioning (Requires pH < 2.0) Analyte->RP_Mech Low pH HILIC_Mech Aqueous Layer Partitioning (High Organic) Analyte->HILIC_Mech >70% ACN MM_Mech Hydrophobic + Electrostatic Interactions Analyte->MM_Mech pH 4.5 Buffer RP_Col C18 Surface RP_Mech->RP_Col HILIC_Col Zwitterionic Surface HILIC_Mech->HILIC_Col MM_Col C18 + Anion Exchange MM_Mech->MM_Col

Mechanistic comparison of retention strategies for 5-NICA across RP-HPLC, HILIC, and Mixed-Mode.

Conclusion & Recommendations

For the routine detection of 5-Nitroisoxazole-3-carboxylic acid, the choice of method dictates the reliability of the data:

  • For legacy QA/QC labs strictly utilizing UV detection, Method A (RP-HPLC) is sufficient, provided column degradation from low pH is accounted for in operational budgets.

  • For metabolomics or trace-level LC-MS , Method B (HILIC) offers exceptional sensitivity, though analysts must rigorously control the sample diluent to prevent chromatographic anomalies.

  • The Optimal Choice: Method C (Mixed-Mode RP/AX) provides the highest theoretical plate count, perfect peak symmetry, and seamless LC-MS compatibility. By independently tuning ionic strength and organic modifier concentration, it offers unparalleled control over the retention of polar acidic compounds.

References

  • Title: The retention behaviour of polar compounds on zirconia based stationary phases under hydrophilic interaction liquid chromatography conditions Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Mixed-Mode Chromatography—A Review Source: LCGC International URL: [Link]

Sources

Comparative

Comparative Bioactivity of 5-Nitro vs. 5-Amino Isoxazole Derivatives: A Guide for Drug Development

As drug discovery pipelines increasingly rely on heterocyclic scaffolds to navigate complex pharmacological spaces, the isoxazole ring has emerged as a highly versatile pharmacophore. However, the bioactivity of isoxazol...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on heterocyclic scaffolds to navigate complex pharmacological spaces, the isoxazole ring has emerged as a highly versatile pharmacophore. However, the bioactivity of isoxazole derivatives is profoundly dictated by the electronic and steric nature of their substituents.

This guide provides an in-depth, objective comparison between 5-nitroisoxazole and 5-aminoisoxazole derivatives [1]. By analyzing their structural divergence, chemical reactivity, and experimental bioactivity profiles—specifically in neuropharmacology and virology—we aim to equip researchers with the mechanistic insights required to optimize these scaffolds for targeted therapeutic applications.

Mechanistic and Structural Divergence

The substitution at the C5 position of the isoxazole ring fundamentally alters the molecule's electronic distribution, reactivity, and target-binding capabilities.

5-Nitroisoxazoles: The Electrophilic Hub

The 5-nitro group is strongly electron-withdrawing ( π -acceptor), rendering the C5 position highly electrophilic. Biologically, 5-nitroisoxazoles often exhibit poor target specificity and higher toxicity due to their propensity to act as Michael acceptors or undergo premature enzymatic reduction in vivo. However, chemically, they are invaluable synthetic precursors . The nitro group serves as an excellent leaving group, making 5-nitroisoxazoles prime candidates for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions to generate diverse libraries of 5-substituted derivatives [1].

5-Aminoisoxazoles: The Bioactive Pharmacophore

Reduction of the nitro group to an amine transforms the C5 position into an electron-donating ( π -donor) hub. This shift eliminates the electrophilic liability, significantly improving the compound's safety profile. More importantly, the primary amine introduces critical hydrogen-bond donors , enabling high-affinity interactions with allosteric protein pockets [1, 2]. Consequently, 5-aminoisoxazoles are frequently the active pharmaceutical ingredients (APIs) or lead compounds in advanced screening assays.

Comparative Bioactivity Profiles

To objectively evaluate the performance of these two classes, we compare their efficacy across two distinct therapeutic domains: AMPA receptor modulation and antiviral inhibition.

Quantitative Data Summary
Property / Bioactivity Metric5-Nitroisoxazole Derivatives5-Aminoisoxazole Derivatives
Electronic Nature Strongly electron-withdrawing ( π -acceptor)Electron-donating ( π -donor)
Primary Utility Synthetic intermediates, SN​Ar substratesBioactive leads, H-bond donors
AMPA Receptor Modulation Inactive / Negligible potentiationHighly potent PAM (up to 70% potentiation at 10−11 M) [1]
Antiviral Efficacy (TBEV) Weak or inactiveStrong inhibition (Low micromolar IC50​ ) [2]
Aqueous Solubility Generally poorModerate (requires solvent optimization)
Neuropharmacology: AMPA Receptor Positive Allosteric Modulators (PAMs)

Bis(isoxazole) derivatives have been identified as promising bivalent ligands for the AMPA receptor, a critical target for treating cognitive disorders. Experimental patch-clamp electrophysiology demonstrates that bis(5-nitroisoxazoles) exhibit negligible activity . However, upon reduction to bis(5-aminoisoxazoles) , the compounds become exceptionally potent Positive Allosteric Modulators (PAMs). For instance, 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate) potentiates kainate-induced currents by up to 70% at ultra-low concentrations ( 10−11 M) [1]. The amino groups form essential hydrogen bonds within the GluA2 dimeric ligand-binding domain, stabilizing the open-channel conformation.

Virology: Tick-Borne Flavivirus Inhibitors

In the search for antivirals against Tick-Borne Encephalitis Virus (TBEV) and Omsk hemorrhagic fever, adamantane-linked isoxazoles were evaluated. While nitro-precursors showed minimal efficacy, 5-aminoisoxazole derivatives exhibited strong antiviral activity with an excellent therapeutic index [2]. The amino group facilitates optimal docking into the β -n-octyl-d-glucoside ( β -OG) binding pocket of the flavivirus envelope protein E, preventing viral fusion.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the transition from a 5-nitro precursor to a validated 5-amino bioactive compound requires rigorous, self-validating protocols. Below are the optimized methodologies for chemical transformation and biological evaluation.

Protocol A: Chemoselective Reduction of 5-Nitroisoxazoles

Causality Check: Standard reduction using Tin(II) chloride ( SnCl2​ ) in ethanol frequently fails for bis(5-nitroisoxazoles) due to the extreme lipophilicity and poor solubility of the substrate, causing it to precipitate before reduction occurs [1]. The following biphasic Sodium Dithionite protocol resolves this by ensuring simultaneous solvation of the organic substrate and the inorganic reducing agent.

  • Solvation: Dissolve 1.0 mmol of the 5-nitroisoxazole derivative in 15 mL of Tetrahydrofuran (THF). THF is critical here as it fully solvates the lipophilic core.

  • Reagent Preparation: Dissolve 4.0 mmol of Sodium Dithionite ( Na2​S2​O4​ ) in 10 mL of deionized water.

  • Biphasic Reaction: Add the aqueous Na2​S2​O4​ solution dropwise to the THF mixture at room temperature under vigorous stirring. The biphasic nature prevents premature precipitation of partially reduced intermediates.

  • Completion & Extraction: Stir for 4–6 hours (monitor via TLC). Extract with Ethyl Acetate ( 3×20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the 5-aminoisoxazole.

Protocol B: Patch-Clamp Electrophysiology for AMPA PAM Validation

Causality Check: To prove the compound is an allosteric modulator and not a direct agonist, the protocol must demonstrate that the 5-aminoisoxazole induces no current on its own, but strictly amplifies the current induced by a known agonist (kainate).

  • Cell Preparation: Isolate Purkinje neurons from rat cerebellar slices and establish a whole-cell patch-clamp configuration.

  • Baseline Measurement: Perfuse the neuron with a sub-maximal concentration of kainate ( 10−4 M) and record the baseline inward ion current.

  • Ligand Introduction: Wash out the kainate, then perfuse the neuron with the 5-aminoisoxazole derivative ( 10−11 to 10−6 M). Validation step: Observe no inward current, confirming the lack of direct agonism.

  • Potentiation Measurement: Co-perfuse the 5-aminoisoxazole with kainate. Record the amplified current and calculate the percentage of potentiation relative to the baseline.

Visualizing the Workflows

The following diagrams map the mechanistic transformation and the parallel biological screening workflows utilized in evaluating these derivatives.

MOA N1 5-Nitroisoxazole (Synthetic Precursor) N2 Na2S2O4 Reduction (THF/H2O) N1->N2 Chemoselective Reduction N3 5-Aminoisoxazole (Bioactive PAM) N2->N3 Yields H-bond Donors N4 AMPA Receptor Allosteric Binding N3->N4 High Affinity Interaction N5 Kainate-Induced Ion Current Potentiation N4->N5 Channel Opening

Pathway from 5-nitroisoxazole reduction to AMPA receptor allosteric modulation.

Workflow W1 Compound Synthesis W2 Solubility Optimization W1->W2 W3 Patch-Clamp Electrophysiology W2->W3 Purkinje Neurons W4 Antiviral Screening (TBEV) W2->W4 Viral Titers W5 Data Analysis (IC50 / EC50) W3->W5 W4->W5

Parallel experimental workflow for evaluating neuropharmacological and antiviral bioactivity.

Conclusion

The transition from a 5-nitroisoxazole to a 5-aminoisoxazole is not merely a functional group interconversion; it is the definitive step that bridges synthetic chemistry and targeted pharmacology. While 5-nitroisoxazoles are indispensable as highly reactive building blocks for SN​Ar diversification, they lack the specific hydrogen-bonding architecture required for complex target engagement. By employing robust reduction protocols, researchers can unlock the 5-aminoisoxazole scaffold, yielding highly potent candidates for both neurodegenerative diseases and emerging viral infections.

References

  • Vasilenko, D.A., Sadovnikov, K.S., Sedenkova, K.N., Karlov, D.S., Radchenko, E.V., Grishin, Y.K., Rybakov, V.B., Kuznetsova, T.S., Zamoyski, V.L., Grigoriev, V.V., Palyulin, V.A., & Averina, E.B. (2021). "A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor." Molecules, 26(21), 6411. URL:[Link]

  • Vasilenko, D.A., Dueva, E.V., Kozlovskaya, L.I., Zefirov, N.A., Grishin, Y.K., Butov, G.M., Palyulin, V.A., Kuznetsova, T.S., Karganova, G.G., Zefirova, O.N., & Averina, E.B. (2019). "Tick-borne flavivirus reproduction inhibitors based on isoxazole core linked with adamantane." Bioorganic Chemistry, 87, 629-637. URL:[Link]

Validation

Comparison of amide coupling efficiency: 5-Nitroisoxazole-3-carboxylic acid vs benzoic acid

Executive Summary Amide coupling is a foundational transformation in drug discovery and synthetic chemistry. However, the efficiency of this reaction is heavily dictated by the electronic nature of the carboxylic acid an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide coupling is a foundational transformation in drug discovery and synthetic chemistry. However, the efficiency of this reaction is heavily dictated by the electronic nature of the carboxylic acid and its susceptibility to off-target reactions. This guide objectively compares the coupling efficiency of benzoic acid —a highly stable, standard aromatic acid—against 5-nitroisoxazole-3-carboxylic acid , a highly electron-deficient heteroaromatic building block.

While benzoic acid routinely achieves >90% yields under standard activation conditions, 5-nitroisoxazole-3-carboxylic acid presents a severe chemoselectivity challenge. The extreme electron deficiency of the isoxazole ring makes the C5-nitro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the very amines intended for amide bond formation[1]. Understanding this mechanistic divergence is critical for designing successful synthetic workflows.

Mechanistic Divergence: The Causality of Coupling Efficiency

Benzoic Acid: The Standard Baseline

Benzoic acid (pKa ~4.2) is electronically stable. Activation with standard coupling reagents (e.g., HATU, EDC/HOBt) generates a stable active ester. Because the aromatic ring is inert to nucleophilic attack under mild conditions, the incoming amine exclusively attacks the highly electrophilic carbonyl carbon. This single-pathway trajectory ensures near-quantitative amide bond formation with broad substrate scope.

5-Nitroisoxazole-3-Carboxylic Acid: The Chemoselectivity Challenge

The isoxazole ring is inherently electron-withdrawing. The addition of a nitro group at the C5 position creates an extreme electron deficiency, drastically lowering the pKa of the C3-carboxylic acid (< 2.0) and activating the C5 position. When exposed to primary or secondary amines, two competing pathways emerge:

  • Amide Coupling (Desired): Nucleophilic attack at the activated C3-carbonyl.

  • SNAr Displacement (Undesired): Direct nucleophilic attack at the C5 position of the isoxazole ring, displacing the nitro group to form a 5-aminoisoxazole derivative[1].

Because standard coupling agents (like EDC or HATU) require the amine to be present in the reaction mixture while the active ester forms or reacts, the amine has ample time to undergo the SNAr reaction. This often results in complex mixtures and drastically reduces the yield of the desired amide[1]. To overcome this, kinetic control via the pre-formation of an acid chloride is strictly required[2].

Visualizing the Reaction Logic

G2 BA Benzoic Acid Act Activated Ester (OBt / OAt) BA->Act EDC/HOBt or HATU Amide Benzamide (>90% Yield) Act->Amide R-NH2 (Exclusive Pathway)

Standard amide coupling workflow for electronically stable benzoic acid.

G Acid 5-Nitroisoxazole- 3-carboxylic acid Path1 Kinetic Control (Acid Chloride Route) Acid->Path1 1. (COCl)2 2. Amine, -20°C Path2 Standard Coupling (EDC/HATU + Amine) Acid->Path2 Amine present during activation Amide Target Amide (Major Product) Path1->Amide Path2->Amide Minor Pathway SNAr C5-Amino Byproduct (SNAr Displacement) Path2->SNAr Nucleophilic attack at C5

Divergent reaction pathways of 5-Nitroisoxazole-3-carboxylic acid with amines.

Quantitative Comparison of Coupling Profiles

ParameterBenzoic Acid5-Nitroisoxazole-3-carboxylic acid
Electronic Nature Neutral / StableHighly electron-deficient heteroaromatic
pKa (approx.) 4.2< 2.0
Amine Reactivity Exclusive carbonyl attackCompeting C5 SNAr & carbonyl attack
Standard Coupling Yield > 90%< 40% (SNAr byproduct dominates)
Optimal Activation HATU, EDC/HOBt, DCCAcid Chloride (SOCl₂, (COCl)₂)
Major Byproducts Unreacted acid, urea5-Aminoisoxazole derivatives (SNAr)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent and temperature choice is explicitly defined.

Protocol A: Standard Amide Coupling of Benzoic Acid

This protocol utilizes standard uronium-based activation, suitable for stable aromatic acids.

  • Preparation: In an oven-dried flask, dissolve Benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at room temperature. Stir for 5 minutes.

    • Self-Validation Checkpoint: The formation of a clear, homogeneous yellow solution indicates successful deprotonation and complete formation of the OAt-active ester.

  • Coupling: Add the primary or secondary amine (1.1 eq) to the mixture. Stir at room temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Kinetically Controlled Coupling of 5-Nitroisoxazole-3-carboxylic Acid

This protocol avoids standard coupling agents to prevent SNAr. It relies on the rapid, diffusion-controlled reaction of an acid chloride at low temperatures[2].

  • Acid Chloride Formation: Suspend 5-Nitroisoxazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere.

  • Activation: Add oxalyl chloride (1.5 eq) dropwise, followed by 1 drop of anhydrous DMF (catalyst). Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: The cessation of gas evolution (CO₂ and CO) visually confirms the complete conversion of the carboxylic acid to the acid chloride.

  • Concentration: Concentrate the mixture in vacuo to remove all excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM and cool strictly to -20 °C.

  • Kinetic Coupling: Slowly add a pre-cooled solution of the amine (1.0 eq) and DIPEA (1.2 eq) in DCM dropwise over 10 minutes.

    • Causality Note: The strictly controlled -20 °C temperature suppresses the higher-activation-energy SNAr pathway. Because acyl substitution of an acid chloride is nearly instantaneous, kinetic control ensures the amine is consumed before it can attack the C5-nitro position.

  • Workup: Stir for 30 minutes at -20 °C, then quench immediately with cold aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Nitroisoxazole-3-carboxylic acid proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-Nitroisoxazole-3-carboxylic Acid For researchers and drug development professionals synthesizing novel therapeutics, 5-Nitroisoxazole-3-carboxylic acid (1)[1] serv...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-Nitroisoxazole-3-carboxylic Acid

For researchers and drug development professionals synthesizing novel therapeutics, 5-Nitroisoxazole-3-carboxylic acid (1)[1] serves as a critical building block. However, the combination of a strongly electron-withdrawing nitro group, a heterocyclic isoxazole ring, and an acidic carboxylate demands stringent handling and disposal protocols. This guide provides an authoritative, self-validating operational framework for safely managing this compound from benchtop manipulation to final waste destruction.

Mechanistic Toxicology & Hazard Causality

Understanding the chemical behavior of 5-Nitroisoxazole-3-carboxylic acid is essential for safe handling and dictates our disposal strategy:

  • The Nitroheterocyclic Core: The nitro group (-NO₂) acts as a potent electron-withdrawing moiety, rendering the isoxazole ring highly electron-deficient. While advantageous for nucleophilic substitution reactions, it means the compound can decompose exothermically under extreme thermal stress or in the presence of strong reducing agents.

  • Carboxylic Acid Acidity: The -COOH group imparts moderate acidity, capable of corroding standard metal containers over time and reacting vigorously with strong bases.

  • Environmental & Human Health Impact: Like many nitro-aromatics and nitro-heterocycles, this compound is a recognized skin and serious eye irritant (). Airborne dust dispersion must be strictly avoided by handling the material under local exhaust ventilation.

Physicochemical & Hazard Profile

The following table summarizes the quantitative and qualitative safety data required for risk assessment.

Property / Hazard ParameterSpecificationOperational Mitigation
CAS Number 1368191-38-1[1]Verify chemical identity before disposal mixing.
Molecular Formula C₄H₂N₂O₅[1]N/A
Physical State Solid (Powder/Crystals)Handle only under local exhaust ventilation.
Primary Hazards Skin/Eye IrritationWear nitrile gloves, safety goggles, and lab coat.
Incompatibilities Strong bases, reducing agentsSegregate waste streams; avoid co-mingling.
Disposal Method High-Temp IncinerationEntrust to licensed waste disposal company.

Operational Handling & Waste Segregation Workflow

Proper disposal begins at the point of generation. Because the combustion of nitroheterocycles generates toxic nitrogen oxides (NOx), chemical neutralization or drain disposal is strictly prohibited. The material must be routed to a licensed facility equipped with environmental scrubbers.

WasteDisposal Source 5-Nitroisoxazole-3-carboxylic Acid Waste Solid Solid Waste (Powders/Consumables) Source->Solid Liquid Liquid Waste (Reaction Mother Liquors) Source->Liquid PackSolid Seal in HDPE Containers Avoid Metal Caps Solid->PackSolid PackLiquid Aqueous vs. Organic Segregation Liquid->PackLiquid Label Label: Hazardous Organic Waste (Nitroheterocycle) PackSolid->Label PackLiquid->Label Incinerate High-Temp Incineration (with NOx Scrubbing) Label->Incinerate Licensed Vendor

Workflow for the segregation, packaging, and disposal of 5-Nitroisoxazole-3-carboxylic acid waste.

Validated Disposal Methodologies

Protocol A: Solid Waste Packaging and Segregation

  • Step 1: Collection. Gather all unreacted 5-Nitroisoxazole-3-carboxylic acid solid waste and contaminated consumables (e.g., weigh boats, filter paper) without creating dust.

    • Causality: Sweeping or aggressive scraping can aerosolize the powder, leading to inhalation exposure and ocular irritation.

  • Step 2: Containment. Transfer the materials into a wide-mouth High-Density Polyethylene (HDPE) container and close tightly for disposal (2)[2].

    • Causality: HDPE is chemically inert to weak organic acids, preventing the slow corrosion and subsequent leakage that occurs with standard metal cans.

  • Step 3: Validation. Inspect the container's primary seal. Wipe the exterior with a damp solvent rag (e.g., isopropanol) to ensure zero residual powder remains on the outer surface. A clean wipe visually validates the containment.

  • Step 4: Labeling. Affix a GHS-compliant hazardous waste label stating: "Hazardous Organic Solid Waste: Contains Nitroheterocycles (CAS 1368191-38-1)".

Protocol B: Liquid Waste (Mother Liquors) Processing

  • Step 1: Quenching & Neutralization. If the acid was utilized in a reaction, ensure the resulting mother liquor is neutralized to a pH of 6–8 before transferring to a bulk waste carboy.

    • Causality: Introducing unneutralized acidic waste into a bulk container can trigger unwanted exothermic acid-base reactions with previously deposited basic waste.

  • Step 2: Segregation. Separate the neutralized liquid into "Halogenated" or "Non-Halogenated" organic waste streams based on the primary reaction solvent.

  • Step 3: Validation. Dip a pH test strip into the aqueous layer of the waste mixture prior to sealing the carboy. A reading between 6 and 8 self-validates that the solution is safe for bulk storage.

Emergency Response: Spill Mitigation

In the event of an accidental benchtop or floor spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Step 1: Isolation. Evacuate non-essential personnel from the immediate area and verify that local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.

  • Step 2: Containment. Gently cover the spilled powder with damp sand or a commercial inert absorbent pad.

    • Causality: Dampening the solid prevents the generation of hazardous dust clouds during the mechanical cleanup phase.

  • Step 3: Collection. Use non-sparking tools (e.g., plastic dustpans) to sweep up the absorbed mixture. Place the collected material into a designated, sealable solid waste container[2].

  • Step 4: Validation. Wash the spill area with copious amounts of water and a mild detergent. Visually inspect the surface under bright light to confirm the complete removal of all crystalline residue.

References

  • Title: 1333495-30-9 | 3-chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole | MolCore (Contains CAS 1368191-38-1 Data)
  • Source: tcichemicals.
  • Source: matrixscientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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